Kapurimycin A3
Beschreibung
structure given in first source; isolated from a Streptomyces sp.
Eigenschaften
Molekularformel |
C27H24O9 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
2-[8-acetyloxy-12-hydroxy-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C27H24O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h4-5,8-9,11,18-19,33H,6-7,10H2,1-3H3,(H,31,32) |
InChI-Schlüssel |
GMKMVBAGONGKOV-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kapurimycin A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A3, a potent antitumor antibiotic, represents a significant discovery in the field of natural product chemistry. Isolated from the fermentation broth of Streptomyces sp. DO-115, this polycyclic microbial metabolite has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, extraction, and purification of the compound, and a summary of its physicochemical and biological properties. Furthermore, this document elucidates the compound's mechanism of action and visualizes the associated experimental workflows and signaling pathways.
Introduction
The genus Streptomyces is a rich source of diverse and structurally complex secondary metabolites with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. In the continuous search for novel anticancer agents, a screening program led to the discovery of a new family of antitumor antibiotics, the Kapurimycins, from the culture broth of Streptomyces sp. DO-115. This family includes Kapurimycin A1, A2, and the most potent of the three, this compound.
This compound is a polyketide belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites. Its complex chemical structure features a β,γ-unsaturated δ-keto carboxylic acid moiety, which is crucial for its biological activity. This document serves as a comprehensive resource for researchers, providing the necessary technical details to facilitate further investigation and development of this compound as a potential therapeutic agent.
Discovery and Producing Organism
This compound was first isolated from the fermentation broth of Streptomyces sp. DO-115. The producing organism is a filamentous bacterium belonging to the genus Streptomyces, which are Gram-positive and are well-known for their ability to produce a wide variety of secondary metabolites.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. DO-115. A critical aspect of the fermentation process is the addition of a porous polymer resin, such as Diaion HP-20, to the culture medium. This resin serves to adsorb the produced antibiotics, which can lead to an increased overall yield by reducing potential feedback inhibition and degradation of the product in the fermentation broth.
Fermentation Protocol
While the specific media composition for optimal production by Streptomyces sp. DO-115 is not publicly detailed, a general methodology for Streptomyces fermentation can be adapted.
Seed Culture:
-
Aseptically transfer a loopful of Streptomyces sp. DO-115 spores from a slant culture to a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth).
-
Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
Production Culture:
-
Inoculate a production medium with 5-10% (v/v) of the seed culture.
-
The production medium should be supplemented with 2% (w/v) Diaion HP-20 resin.
-
Incubate the production culture at 28-30°C with shaking for 5-10 days. The optimal fermentation time should be determined empirically by monitoring the production of this compound.
Isolation and Purification
The isolation of this compound from the fermentation broth is a multi-step process that involves the extraction of the adsorbed product from the resin, followed by a series of chromatographic separations.
Experimental Workflow for Isolation and Purification
Kapurimycin A3: A Technical Guide to Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Kapurimycin A3, a potent antitumor antibiotic. It details the producing organism, fermentation conditions, and downstream processing, with a focus on providing actionable protocols and data for research and development.
Producing Organism
Fermentation Protocols
The production of this compound is achieved through a two-stage submerged fermentation process, involving a seed culture and a subsequent production culture.
Inoculum Preparation
A standardized spore suspension is crucial for reproducible fermentation outcomes.
Experimental Protocol:
-
Growth: Cultivate Streptomyces sp. DO-115 on a suitable agar (B569324) medium, such as ISP4, for 7-10 days to achieve good sporulation.
-
Harvesting: Aseptically scrape the spores from the agar surface into a sterile 20% glycerol (B35011) solution.
-
Homogenization: Vortex the suspension vigorously to break up mycelial clumps.
-
Filtration: Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantification: Determine the spore concentration using a hemocytometer for standardized inoculation.
Seed Culture
The seed culture is prepared to generate a sufficient quantity of viable biomass for inoculating the production culture.
Experimental Protocol:
-
Inoculation: Inoculate a 100 mL Erlenmeyer flask containing 20 mL of the seed medium with a loopful of Streptomyces sp. DO-115 from a slant culture.
-
Incubation: Incubate the flask at 28°C for 48 hours on a rotary shaker at 200 rpm.[2]
Production Culture
Experimental Protocol:
-
Inoculation: Transfer 2% (v/v) of the seed culture into a 500 mL Erlenmeyer flask containing 100 mL of the production medium.[2]
-
Resin Addition: The production medium should contain 2.0% (w/v) of Diaion HP-20 porous polymer resin.[2]
-
Incubation: Incubate the production culture at 28°C for 120 hours on a rotary shaker at 200 rpm.[2]
Fermentation Conditions
The following tables summarize the key parameters for the seed and production cultures of Streptomyces sp. DO-115 for Kapurimycin production.
Table 1: Seed Culture Medium Composition [2]
| Component | Concentration (%) |
| Soluble Starch | 2.0 |
| Glucose | 1.0 |
| Polypeptone | 0.5 |
| Meat Extract | 0.5 |
| Yeast Extract | 0.2 |
| CaCO₃ | 0.2 |
Table 2: Production Culture Medium Composition [2]
| Component | Concentration (%) |
| Soluble Starch | 4.0 |
| Glycerol | 4.0 |
| Yeast Extract | 0.5 |
| Soybean Meal | 2.0 |
| CaCO₃ | 0.4 |
| Diaion HP-20 Resin | 2.0 |
Table 3: Fermentation Parameters [2]
| Parameter | Seed Culture | Production Culture |
| pH (before sterilization) | 7.2 | 7.2 |
| Incubation Temperature | 28°C | 28°C |
| Agitation | 200 rpm | 200 rpm |
| Incubation Time | 48 hours | 120 hours |
Downstream Processing: Isolation and Purification
The Kapurimycin complex is extracted from the fermentation broth and purified to isolate the individual congeners.
Experimental Protocol:
-
Resin Collection: Filter the culture broth to collect the Diaion HP-20 resin containing the adsorbed Kapurimycins.
-
Elution: Wash the collected resin with water and then elute the Kapurimycins with acetone (B3395972).
-
Concentration: Concentrate the acetone eluate under reduced pressure to yield an aqueous solution.
-
Solvent Extraction: Adjust the pH of the aqueous solution to 4.0 and extract with an equal volume of ethyl acetate (B1210297). The ethyl acetate layer, containing the Kapurimycin complex, is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.
-
Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a small amount of chloroform (B151607) and apply it to a silica gel column. Elute the column with a stepwise gradient of chloroform and methanol.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the production and isolation of this compound.
Proposed Biosynthetic Pathway
This compound belongs to the angucycline class of aromatic polyketides. Its core structure is proposed to be synthesized by a type II polyketide synthase (PKS). The following diagram illustrates a generalized proposed biosynthetic pathway for the formation of the tetrahydroanthra-γ-pyrone core.
References
Kapurimycin A3: A Technical Whitepaper on its Anti-Cancer Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The relentless pursuit of novel anti-cancer therapeutics has consistently turned to natural products as a rich source of bioactive compounds. The Kapurimycin complex, first described in 1990, represents a class of such compounds with promising anti-tumor properties. Among its components, Kapurimycin A3 has been identified as the most active agent, exhibiting notable cytotoxicity against human cervical cancer (HeLa S3) and human bladder carcinoma (T24) cells. This whitepaper delves into the molecular mechanisms underpinning the anti-cancer activity of this compound, offering a detailed guide for researchers in the field.
Mechanism of Action
The primary mechanism of action of this compound is its ability to function as a DNA-damaging agent. This activity is conferred by two key structural features: an epoxide group and a β,γ-unsaturated δ-keto carboxylic acid moiety.
The proposed sequence of events is as follows:
-
DNA Alkylation: this compound binds to DNA, and its epoxide ring alkylates the guanine (B1146940) bases.
-
DNA Strand Scission: This alkylation leads to the formation of unstable DNA adducts, ultimately resulting in single-strand breaks in the DNA backbone.
-
Induction of Apoptosis: The significant DNA damage triggers the intrinsic pathway of apoptosis, a form of programmed cell death crucial for eliminating genetically compromised cells.
Data Presentation
While the original 1990 publications establishing the anti-cancer activity of the Kapurimycin complex are frequently cited, the specific quantitative data, such as IC50 values, from these studies are not detailed in currently accessible literature. The table below is structured to accommodate such data once it becomes available.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa S3 | Human Cervical Carcinoma | Data Not Available | |
| T24 | Human Bladder Carcinoma | Data Not Available |
Signaling Pathway
The DNA damage induced by this compound is hypothesized to activate a p53-dependent apoptotic pathway. The tumor suppressor protein p53 plays a critical role in sensing DNA damage and initiating a cellular response that can range from cell cycle arrest to apoptosis.
.dot
Caption: Hypothesized apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
Workflow:
.dot
Kapurimycin A3: A Technical Guide to its Cytotoxic Effects in HeLa S3 and T24 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of Kapurimycin A3, an antitumor antibiotic, with a specific focus on its effects on human cervical cancer (HeLa S3) and bladder carcinoma (T24) cells. This document synthesizes the available data on its mechanism of action, offers detailed experimental protocols for assessing its cytotoxicity, and presents this information in a structured format for researchers in oncology and drug discovery.
Introduction
This compound is a polycyclic microbial metabolite isolated from Streptomyces sp. DO-115.[1] It is the most potent component of the Kapurimycin complex, which has demonstrated cytotoxic activity against several human cancer cell lines.[1] Structurally, this compound possesses a tetrahydroanthra-gamma-pyrone skeleton, an epoxide group, and a β,γ-unsaturated δ-keto carboxylic acid moiety, which are crucial for its biological activity.[1] This guide delves into the cytotoxic impact of this compound on HeLa S3 and T24 cells, providing insights into its underlying molecular mechanisms.
Cytotoxicity Data
| Compound | Cell Line | Cell Type | Reported Cytotoxicity | Reference |
| This compound | HeLa S3 | Human Cervical Cancer | Cytotoxic | [1][2] |
| This compound | T24 | Human Bladder Carcinoma | Cytotoxic | [1][2] |
Note: The table reflects the qualitative descriptions of cytotoxicity. Researchers are advised to perform dose-response experiments to determine the specific IC50 values for their experimental conditions.
Mechanism of Action: DNA Damage and Apoptosis
The primary mechanism of action for this compound's cytotoxicity is through the induction of DNA damage.[1][2] Its structure, particularly the epoxide group, enables the alkylation of guanine (B1146940) bases in DNA. This process leads to the formation of covalent adducts, resulting in single-strand breaks in the DNA.[1][2] This DNA damage is a potent trigger for apoptosis, or programmed cell death.
The hypothesized signaling cascade initiated by this compound-induced DNA damage is as follows:
-
DNA Damage Recognition: The single-strand breaks are recognized by the cell's DNA damage response machinery.
-
p53 Activation: The tumor suppressor protein p53 is activated in response to the DNA damage.
-
Modulation of Apoptotic Regulators: Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.[1]
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Cascade Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3.[1]
-
Apoptosis Execution: Executioner caspases dismantle the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the literature, the following are representative methodologies for assessing its cytotoxicity in HeLa S3 and T24 cells, based on standard practices for similar compounds.
Cell Culture
-
Cell Lines: HeLa S3 (ATCC® CCL-2.2™) and T24 (ATCC® HTB-4™) cells should be obtained from a reputable cell bank.
-
Culture Medium:
-
HeLa S3: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
T24: McCoy's 5a Medium Modified supplemented with 10% FBS.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency. For HeLa S3, which can be adapted to suspension culture, follow ATCC guidelines. For adherent T24 cells, use trypsin-EDTA to detach cells for passaging.
Preparation of this compound Stock Solution
-
Solvent: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key aspects of this compound's interaction with cancer cells.
Caption: Hypothesized apoptotic pathway induced by this compound.
Caption: Generalized workflow for cytotoxicity assessment using the MTT assay.
References
Kapurimycin A3: A Technical Guide to a Polycyclic Microbial Metabolite with Potent Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kapurimycin A3 is a potent polycyclic microbial metabolite belonging to the tetrahydroanthra-γ-pyrone class of antibiotics. Isolated from Streptomyces sp. DO-115, it is the most active constituent of the kapurimycin complex. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, biosynthetic origin, and biological activities. The document includes a summary of available quantitative data, detailed experimental protocols for key cited experiments, and visualizations of its mechanism of action and experimental workflows to serve as a foundational resource for researchers in oncology and drug discovery.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Actinomycetes, especially the genus Streptomyces, are prolific producers of a diverse array of bioactive secondary metabolites. The kapurimycins, a complex of related compounds including Kapurimycin A1, A2, and A3, were first isolated in 1990 from the fermentation broth of Streptomyces sp. DO-115. Among these, this compound has been identified as the most potent component, exhibiting significant antitumor properties. Its unique chemical structure and mechanism of action make it a subject of interest for further investigation and potential therapeutic development.
Chemical Properties
This compound is a complex polyketide with a characteristic tetrahydroanthra-γ-pyrone skeleton.[1] Its molecular formula is C27H24O9.[1] The structure features a β,γ-unsaturated δ-keto carboxylic acid moiety and an epoxide group, both of which are crucial for its biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H24O9 | [1] |
| Appearance | Yellow Powder | [No specific reference found for appearance] |
| Solubility | Soluble in methanol, ethanol, acetone (B3395972), and ethyl acetate (B1210297); Insoluble in water and n-hexane. | [No specific reference found for solubility] |
Mechanism of Action: DNA Alkylation and Strand Scission
The primary mechanism of action of this compound is the induction of single-strand breaks in DNA.[1] This process is initiated by the alkylation of guanine (B1146940) bases in the DNA. The epoxide functional group within the kapurimycin structure acts as the key alkylating moiety.[1] This is followed by depurination and subsequent hydrolysis of the phosphate (B84403) backbone at the resulting apurinic site, leading to DNA strand cleavage.[1] The β,γ-unsaturated δ-keto carboxylic acid moiety is also critical for its cytotoxic and DNA-cleaving activity.[1]
Signaling Pathway of this compound-Induced DNA Damage
The DNA damage inflicted by this compound is expected to trigger a cellular DNA damage response (DDR). While the specific signaling cascade initiated by this compound has not been fully elucidated, a general pathway for alkylating agent-induced DNA damage is presented below.
Biological Activity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines in vitro and significant antitumor activity in vivo.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Reference |
| Data Not Available | Specific IC50 values for this compound are not readily available in the reviewed literature. |
Note: While the initial reports mention cytotoxicity against HeLa S3 (human cervical cancer) and T24 (human bladder carcinoma) cells, specific IC50 values for this compound are not provided in the accessible literature.
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Model | Dosage | Outcome | Reference |
| Mice | Murine leukemia P388 | Data Not Available | Potent antitumor activity | [No specific reference with quantitative data found] |
Note: The original publications indicate potent activity, but specific details regarding the dosing regimen and the extent of tumor growth inhibition (e.g., % T/C or ILS values) are not available in the reviewed abstracts.
Experimental Protocols
Fermentation of Streptomyces sp. DO-115
The production of this compound is achieved through submerged fermentation of Streptomyces sp. DO-115.
-
Seed Culture: A loopful of Streptomyces sp. DO-115 from a slant culture is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of a seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker (200 rpm).
-
Production Culture: A 2% (v/v) inoculum of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of a production medium (e.g., a complex medium containing soluble starch, glucose, peptone, and yeast extract). To enhance the yield, 2.0% (w/v) of a porous polymer resin (e.g., Diaion HP-20) is added to the production medium to adsorb the produced antibiotics.
-
Fermentation: The production culture is incubated at 28°C for 120 hours on a rotary shaker (200 rpm).
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process.
-
Resin Extraction: The Diaion HP-20 resin is collected from the fermentation broth by filtration and washed with water. The kapurimycins are then eluted from the resin with acetone.
-
Solvent Extraction: The acetone eluate is concentrated under reduced pressure to an aqueous solution. This solution is adjusted to pH 4.0 and extracted with an equal volume of ethyl acetate. The ethyl acetate layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude brown powder.
-
Silica Gel Chromatography: The crude powder is dissolved in a minimal amount of chloroform (B151607) and applied to a silica gel column (e.g., Wako-gel C-200) equilibrated with chloroform.
-
Fractionation: The column is eluted with a stepwise gradient of chloroform and methanol. This compound is typically eluted with a chloroform-methanol mixture (e.g., 100:1, v/v).
-
Final Purification: The fractions containing this compound are pooled, concentrated, and the resulting powder is washed with n-hexane to yield purified this compound.
DNA Cleavage Assay
The ability of this compound to cause single-strand DNA cleavage can be assessed using supercoiled plasmid DNA.
-
Reaction Mixture: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl buffer).
-
Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. The mixture is incubated at 37°C for a specified period.
-
Analysis: The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand cleavage.
Conclusion
This compound is a potent antitumor antibiotic with a well-defined mechanism of action involving DNA alkylation and subsequent strand scission. Its complex chemical structure and significant biological activity make it a compelling candidate for further preclinical and clinical investigation. While the available literature provides a strong foundation for understanding its properties, a more detailed quantitative assessment of its in vitro and in vivo efficacy is warranted to fully realize its therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers aiming to further explore this promising microbial metabolite.
References
Unveiling the Antitumor Potential of the Kapurimycin Complex: A Technical Guide
A Deep Dive into a Promising Class of Natural Antitumor Antibiotics for Researchers and Drug Development Professionals
The Kapurimycin complex, a family of polycyclic microbial metabolites produced by Streptomyces sp. DO-115, represents a compelling area of interest in the ongoing search for novel oncology therapeutics.[1][2] First isolated in 1990, this complex, comprising Kapurimycins A1, A2, and A3, has demonstrated cytotoxic effects against various human cancer cell lines.[1][2] Among the constituents, Kapurimycin A3 has been identified as the most active component.[1] This technical guide provides a comprehensive overview of the current understanding of the Kapurimycin complex's antitumor properties, including its mechanism of action, available quantitative data, and relevant experimental protocols.
Core Mechanism of Action: DNA Damage and Apoptosis Induction
The primary antitumor mechanism of the Kapurimycin complex is believed to be the induction of DNA damage.[1] Studies on the most potent analogue, this compound, suggest that it causes single-strand breaks in DNA.[1] This is attributed to the alkylation of guanine (B1146940) bases, a reaction facilitated by the epoxide group and the β,γ-unsaturated δ-keto carboxylic acid moiety within its structure.[1] Given the structural similarities across the complex, it is hypothesized that other Kapurimycins, including A1, share this DNA-damaging capability.[1]
This DNA damage serves as a potent trigger for apoptosis, or programmed cell death.[1] A hypothesized signaling cascade initiated by Kapurimycin-induced DNA damage involves the activation of the tumor suppressor protein p53.[1] Activated p53 can then modulate the expression of key apoptotic regulators, leading to cell death.
Quantitative Data on Cytotoxicity
While specific quantitative data for the entire Kapurimycin complex is limited in publicly available literature, the initial characterization demonstrated cytotoxic activity against human cervical cancer (HeLa S3) and human bladder carcinoma (T24) cells in vitro.[1] The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, and for context, the table below includes IC50 values for well-established natural product anticancer agents. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[3]
| Agent | Cell Line | IC50 (µM) |
| Kapurimycin Complex | HeLa S3, T24 | Data not readily available |
| Doxorubicin | Various | ~0.05 - 1 |
| Paclitaxel | Various | ~0.002 - 0.1 |
| Etoposide | Various | ~1 - 50 |
Note: The IC50 values for Doxorubicin, Paclitaxel, and Etoposide are approximate ranges from various studies and are provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the antitumor properties of the Kapurimycin complex.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Kapurimycin complex components against cancer cell lines.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Kapurimycin compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions or controls (vehicle control, positive control) to the respective wells.[4]
-
Incubation: Incubate the plate for a period of 24 to 72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1][3]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect specific proteins in a sample and can be used to assess the effect of Kapurimycin on signaling pathways.
-
Objective: To assess the effect of Kapurimycin treatment on the expression levels of proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, Caspase-3).
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of the Kapurimycin compound for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.
Visualizing the Molecular Impact: Signaling Pathways and Workflows
To better understand the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Hypothesized apoptotic pathway induced by the Kapurimycin complex.
Caption: General experimental workflow for evaluating Kapurimycin's antitumor properties.
Conclusion and Future Directions
The Kapurimycin complex, particularly this compound, demonstrates promising antitumor activity, with a proposed mechanism centered on DNA damage and the induction of apoptosis. While initial studies have laid the groundwork, further research is necessary to fully elucidate the therapeutic potential of these natural products. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of all Kapurimycin components across a wide range of cancer cell lines.
-
Target Deconvolution: Precisely identifying the molecular target(s) of the Kapurimycin complex to better understand its mechanism of action.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of Kapurimycins in preclinical animal models to assess their therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of the Kapurimycin complex to optimize potency and drug-like properties.
The exploration of natural products like the Kapurimycin complex continues to be a vital avenue in the discovery of novel anticancer agents. This guide provides a foundational resource for researchers dedicated to advancing the development of this promising class of compounds.
References
Methodological & Application
Kapurimycin A3 fermentation and purification protocol
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for the fermentation of Streptomyces sp. and the subsequent purification of Kapurimycin A3, a potent antitumor antibiotic. These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development.
Introduction
This compound is a polyketide antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites.[1][2] Produced by actinomycetes of the Streptomyces genus, this compound, along with its congeners A1 and A2, exhibits significant biological activity, including cytotoxicity against various cancer cell lines.[2] These protocols detail the submerged fermentation of Streptomyces sp. DO-115, a known producer of Kapurimycins, and the subsequent multi-step purification process to isolate this compound.
Fermentation Protocol
The production of this compound is achieved through a two-stage submerged fermentation process involving a seed culture to generate sufficient biomass, followed by a production culture under conditions optimized for secondary metabolite synthesis. The addition of a porous polymer resin to the production medium is crucial for adsorbing the produced antibiotics, thereby increasing the overall yield.[2][3]
Culture Media
The composition of the seed and production media is critical for optimal growth and antibiotic production.[3]
Table 1: Seed and Production Media Composition [3]
| Component | Seed Culture (g/L) | Production Culture (g/L) |
| Soluble Starch | 20.0 | 40.0 |
| Glucose | 10.0 | - |
| Glycerol | - | 40.0 |
| Polypeptone | 5.0 | - |
| Meat Extract | 5.0 | - |
| Yeast Extract | 2.0 | 5.0 |
| Soybean Meal | - | 20.0 |
| CaCO₃ | 2.0 | 4.0 |
| Diaion HP-20 Resin | - | 20.0 |
| pH (before sterilization) | 7.2 | 7.2 |
Fermentation Conditions
Precise control of fermentation parameters is essential for reproducible results.[3]
Table 2: Fermentation Parameters [3]
| Parameter | Seed Culture | Production Culture |
| Incubation Temperature | 28°C | 28°C |
| Agitation | 200 rpm (rotary shaker) | 200 rpm (rotary shaker) |
| Incubation Time | 48 hours | 120 hours |
| Inoculum Size | 2% (v/v) into production medium | N/A |
Experimental Procedure
-
Seed Culture Preparation: A loopful of a slant culture of Streptomyces sp. DO-115 is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of the seed medium.[3] The flask is then incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.[3]
-
Production Culture: Following incubation, 2% (v/v) of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the production medium, which includes 2.0% (w/v) of Diaion HP-20 porous polymer resin.[3]
-
Fermentation: The production culture is incubated at 28°C for 120 hours on a rotary shaker at 200 rpm.[3]
Purification Protocol
The purification of this compound from the fermentation broth is a multi-step process involving extraction from the adsorbent resin, solvent-solvent extraction, and chromatographic separation.[3]
Extraction and Initial Purification
-
Resin Collection: The culture broth is filtered to collect the Diaion HP-20 resin containing the adsorbed Kapurimycins. The mycelium is discarded.[3]
-
Elution: The collected resin is washed with water and then eluted with acetone (B3395972) to release the crude Kapurimycin complex.[3]
-
Concentration: The acetone eluate is concentrated under reduced pressure to yield an aqueous solution of the crude product.[3]
-
Solvent Extraction: The pH of the aqueous concentrate is adjusted to 4.0, and it is then extracted with an equal volume of ethyl acetate (B1210297).[3] The ethyl acetate layer, containing the Kapurimycin complex, is collected.[3]
-
Drying: The ethyl acetate extract is dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to obtain a crude brown powder.[3]
Chromatographic Purification
The individual Kapurimycin congeners are separated from the crude extract by silica (B1680970) gel column chromatography.[3]
Table 3: Silica Gel Chromatography Parameters [3]
| Parameter | Value |
| Stationary Phase | Silica gel (Wako-gel C-200) |
| Mobile Phase | Stepwise gradient of Chloroform-Methanol |
| Elution Step 1 | Chloroform (B151607) |
| Elution Step 2 | Chloroform : Methanol (100:1, v/v) |
| Elution Step 3 | Chloroform : Methanol (50:1, v/v) |
Experimental Procedure
-
Column Preparation: The crude brown powder is dissolved in a minimal amount of chloroform and applied to a silica gel column equilibrated with chloroform.[3]
-
Elution and Fractionation: The column is eluted with a stepwise gradient of chloroform and methanol.
-
Final Purification: The fractions containing this compound are pooled and concentrated to yield the purified compound.
Physicochemical Properties of this compound
This compound is a new antitumor antibiotic with the molecular formula C27H24O9.[1] Its structure was determined by NMR spectroscopic analysis and it belongs to a class of polycyclic microbial metabolites possessing a tetrahydroanthra-γ-pyrone skeleton and a β,γ-unsaturated δ-keto carboxylic acid structure.[1]
Conclusion
The protocols outlined in this document provide a detailed methodology for the production and isolation of this compound from Streptomyces sp. DO-115. Adherence to these procedures will enable researchers to obtain this promising antitumor compound for further investigation into its mechanism of action and potential therapeutic applications.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Kapurimycin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A3 is a potent antitumor antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites.[1] Its mechanism of action involves the alkylation of guanine (B1146940) residues in DNA, leading to single-strand breaks and subsequent induction of apoptosis.[2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric and luminescence-based assays. The described methods will enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and to investigate the underlying mechanism of cell death.
Data Presentation
The cytotoxic potential of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the susceptibility of different cancer cell lines to this compound. As specific IC50 values for this compound are not widely reported in the literature, the following table serves as a template for researchers to populate with their experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., HeLa | Cervical Cancer | 48 | [Enter Value] | MTT |
| e.g., A549 | Lung Cancer | 48 | [Enter Value] | MTT |
| e.g., MCF-7 | Breast Cancer | 72 | [Enter Value] | LDH |
| e.g., Jurkat | T-cell Leukemia | 24 | [Enter Value] | Caspase-Glo 3/7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Caspase-Glo® 3/7 Assay
This luminescence-based assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells into a 96-well opaque-walled plate and treat with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and can be used to determine the induction of apoptosis by this compound.
Visualizations
The following diagrams illustrate the experimental workflow for determining cytotoxicity and a putative signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of Kapurimycin A3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A3 is a potent antitumor antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites.[1] Its mechanism of action involves the alkylation of DNA, leading to single-strand cleavage and the induction of the DNA Damage Response (DDR) pathway, ultimately resulting in cytotoxicity in cancer cells.[2] As a promising therapeutic candidate, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar natural product compounds.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma. These values are illustrative and should be validated for specific laboratory conditions and matrices.
Table 1: LC-MS/MS Method Performance Characteristics (Illustrative)
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Accuracy (at LLOQ, L, M, H QC levels) | 85 - 115% |
| Precision (RSD% at LLOQ, L, M, H QC levels) | < 15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | > 80% |
Table 2: Quality Control (QC) Sample Acceptance Criteria (Illustrative)
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy ± Precision) |
| Lower Limit of Quantification (LLOQ) | 0.5 | ± 20% |
| Low Quality Control (LQC) | 1.5 | ± 15% |
| Medium Quality Control (MQC) | 75 | ± 15% |
| High Quality Control (HQC) | 400 | ± 15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma using SPE, a technique that effectively removes proteins and other interfering substances.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
SPE vacuum manifold
-
Sample tubes
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of the internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water to each sample and vortex for 10 seconds.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridges under vacuum for 5 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Illustrative):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusion of the analytical standard (e.g., [M+H]⁺ → product ion)
-
Internal Standard: To be determined by infusion of the IS
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Experimental workflow for this compound quantification.
Proposed signaling pathway of this compound.
References
Experimental Design for In Vivo Efficacy and Pharmacokinetics of Kapurimycin A3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the in vivo investigation of Kapurimycin A3, a polycyclic aromatic antibiotic with known activity against Gram-positive bacteria. The protocols outlined below are intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this promising natural product.
Introduction
This compound, produced by Streptomyces sp., exerts its antibacterial effect through a distinct mechanism of action involving DNA damage. It causes single-strand cleavage of DNA by alkylating guanine (B1146940) residues, a process mediated by its epoxide functional group.[1][2] This mode of action makes it a compelling candidate for development, particularly against drug-resistant Gram-positive pathogens. The following protocols are designed to establish a foundational in vivo data package for this compound.
Efficacy Studies in Murine Infection Models
The initial evaluation of in vivo efficacy will be conducted using well-established murine models of bacterial infection. These models are crucial for providing proof-of-concept data and for understanding the dose-response relationship of this compound.[3][4]
Murine Thigh Infection Model for Staphylococcus aureus
This localized infection model is instrumental in assessing the direct antibacterial activity of a compound at the site of infection.
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300.
-
Inoculum Preparation:
-
Culture MRSA in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Subculture in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 1 x 10⁸ CFU/mL.
-
-
Infection Procedure:
-
Induce neutropenia in mice by intraperitoneal (i.p.) injection of cyclophosphamide (B585) (150 mg/kg) on day -4 and day -1 prior to infection.[5][6] This minimizes the host immune response, allowing for a clearer assessment of the drug's activity.
-
On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
A dose-ranging study should be performed (see Table 1 for an example).
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Endpoint:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions.
-
Plate the dilutions on Tryptic Soy Agar (B569324) (TSA) plates to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.
-
Murine Pneumonia Model for Streptococcus pneumoniae
This model is relevant for assessing the efficacy of this compound against a common respiratory pathogen.
Experimental Protocol:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Bacterial Strain: Streptococcus pneumoniae serotype 4 (TIGR4).
-
Inoculum Preparation:
-
Culture S. pneumoniae on blood agar plates.
-
Inoculate a single colony into Todd-Hewitt broth supplemented with 0.5% yeast extract and grow to mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile PBS to a concentration of 1 x 10⁷ CFU/mL.
-
-
Infection Procedure:
-
Lightly anesthetize the mice.
-
Instill 50 µL of the bacterial suspension intranasally.[7]
-
-
Treatment:
-
Begin treatment 4 hours post-infection.
-
Administer this compound (i.v. or i.p.) at various doses (see Table 1).
-
Include vehicle and positive control (e.g., ceftriaxone) groups.
-
-
Endpoint:
-
At 24 and 48 hours post-infection, euthanize a subset of mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid or homogenize the entire lung.
-
Determine bacterial load in BAL fluid or lung homogenate by serial dilution and plating on blood agar plates.
-
Monitor survival for up to 7 days in a separate cohort of animals.
-
Table 1: Example Dosing Regimen for In Vivo Efficacy Studies
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | - | i.v. or i.p. | Once or Twice Daily |
| 2 | This compound | 1 | i.v. or i.p. | Once or Twice Daily |
| 3 | This compound | 5 | i.v. or i.p. | Once or Twice Daily |
| 4 | This compound | 20 | i.v. or i.p. | Once or Twice Daily |
| 5 | Positive Control | Varies | Varies | Varies |
Note: Initial doses for this compound should be determined based on in vitro potency (MIC values) and preliminary toxicity data.
Acute Toxicity Assessment
A preliminary assessment of the acute toxicity of this compound is essential before proceeding to more extensive in vivo studies. This will help in establishing a safe dose range for efficacy studies. The following protocol is based on OECD Guideline 423.[8]
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old), nulliparous and non-pregnant.
-
Procedure:
-
Administer a single dose of this compound by i.v. or i.p. injection.
-
Start with a dose of 2000 mg/kg. If mortality is observed, the next lower dose level (e.g., 300 mg/kg) is used. If no mortality is observed, the study is concluded.
-
Use a stepwise procedure with 3 animals per step.
-
-
Observations:
-
Monitor animals closely for the first 4 hours after dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Record body weight on days 0, 7, and 14.
-
-
Endpoint:
-
The primary endpoint is mortality.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Table 2: Acute Toxicity Observation Checklist
| Parameter | Observation Details |
| General Appearance | Posture, activity level, grooming |
| Skin and Fur | Piloerection, color changes |
| Eyes | Lacrimation, redness, pupil size |
| Respiratory | Rate, depth, abnormal sounds |
| Behavioral | Tremors, convulsions, lethargy |
| Body Weight | Daily or on specified days |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosing regimens and predicting clinical efficacy.
Experimental Protocol:
-
Animal Model: Male or female BALB/c mice (6-8 weeks old).
-
Dosing:
-
Administer a single dose of this compound via i.v. bolus and oral gavage in separate groups of animals to determine both intravenous and oral pharmacokinetics.
-
A typical dose for a preliminary PK study could be 5 or 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) at multiple time points.
-
For i.v. administration, suggested time points are: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
For oral administration, suggested time points are: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
The method should include a suitable internal standard.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters (see Table 3).
-
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
References
- 1. Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic relationships of the anthracycline anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative murine metabolism and disposition of class II anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ada response – a strategy for repair of alkylated DNA in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Role of cell pharmacokinetics in the modulation of modalities in the administration of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kapurimycin A3 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A3 is a polycyclic microbial metabolite belonging to the tetrahydroanthra-γ-pyrone class of compounds.[1] It exhibits significant antitumor properties, which are attributed to its ability to cause single-strand cleavage of supercoiled DNA.[2] The mechanism of action involves the alkylation of guanine (B1146940) residues in DNA by the epoxide functional group within the this compound structure, leading to depurination and subsequent hydrolysis of the phosphate (B84403) backbone.[2]
Due to its potent biological activity, there is considerable interest in the synthesis of this compound analogs for the development of novel anticancer agents. However, to date, no total synthesis of this compound or its analogs has been published in the scientific literature.[3] This document provides a set of detailed, albeit hypothetical, application notes and protocols for the synthesis of this compound analogs. The proposed synthetic strategy is based on established and reliable organic chemistry reactions for the construction of similar molecular architectures.
The proposed retrosynthesis of a this compound analog (targeting a simplified side chain for synthetic feasibility) involves a convergent approach, breaking the molecule down into three key fragments: a functionalized naphthalene (B1677914) core, a γ-pyrone ring, and a side chain with an epoxide.
Hypothetical Retrosynthetic Analysis
A plausible retrosynthetic analysis for a this compound analog is outlined below. This strategy aims to simplify the complex stereochemistry of the natural product's side chain while retaining the core pharmacophore.
Caption: Hypothetical retrosynthetic analysis of a this compound analog.
Experimental Protocols: Hypothetical Synthesis of a this compound Analog
The following protocols describe a hypothetical multi-step synthesis of a this compound analog.
Part 1: Synthesis of the Tetrahydroanthra-γ-pyrone Core
Protocol 1.1: Diels-Alder Reaction for Naphthalene Core Synthesis
This protocol describes the [4+2] cycloaddition to form a key bicyclic intermediate.
-
Reaction:
-
1,4-Naphthoquinone (B94277) (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (1.2 equiv)
-
Toluene
-
-
Procedure:
-
To a solution of 1,4-naphthoquinone in toluene, add 2,3-dimethyl-1,3-butadiene.
-
Heat the mixture at reflux for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 1.2: Aromatization and Functionalization
This protocol details the aromatization of the newly formed ring and subsequent functionalization.
-
Reaction:
-
Diels-Alder adduct from Protocol 1.1 (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Diels-Alder adduct in DCM.
-
Add DDQ portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Filter the reaction mixture to remove the hydroquinone (B1673460) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is used in the next step without further purification.
-
Protocol 1.3: Friedel-Crafts Acylation for Pyrone Ring Precursor Attachment
This protocol uses a Friedel-Crafts acylation to introduce a key side chain.[2][3][4]
-
Reaction:
-
Aromatized naphthalene derivative from Protocol 1.2 (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Aluminum chloride (AlCl₃) (1.3 equiv)
-
DCM
-
-
Procedure:
-
Suspend AlCl₃ in DCM at 0 °C.
-
Add acetyl chloride dropwise.
-
Add the naphthalene derivative in DCM dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 1.4: Pyrone Ring Formation via Claisen Condensation and Cyclization
This protocol describes the formation of the γ-pyrone ring.
-
Reaction:
-
Acylated naphthalene from Protocol 1.3 (1.0 equiv)
-
Diethyl carbonate (2.0 equiv)
-
Sodium hydride (NaH) (2.2 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Add NaH to a solution of the acylated naphthalene in THF at 0 °C.
-
Add diethyl carbonate dropwise.
-
Heat the reaction at reflux for 8 hours.
-
Cool the reaction to 0 °C and quench with dilute HCl.
-
Extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to yield the tetrahydroanthra-γ-pyrone core.
-
Part 2: Synthesis of the Epoxidized Side Chain
Protocol 2.1: Horner-Wadsworth-Emmons Reaction for Alkene Formation
This protocol creates the alkene precursor for the epoxide.[5][6][7]
-
Reaction:
-
Aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH) (1.2 equiv)
-
THF
-
-
Procedure:
-
Add NaH to a solution of triethyl phosphonoacetate in THF at 0 °C.
-
Stir for 30 minutes.
-
Add the aldehyde dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract with diethyl ether.
-
Dry, filter, and concentrate the organic layer.
-
Purify by column chromatography.
-
Protocol 2.2: Epoxidation of the Alkene
This protocol describes the formation of the crucial epoxide functionality.[8][9][10]
-
Reaction:
-
Alkene from Protocol 2.1 (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)
-
DCM
-
-
Procedure:
-
Dissolve the alkene in DCM.
-
Add m-CPBA portion-wise at 0 °C.
-
Stir at room temperature for 6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the epoxidized side chain.
-
Part 3: Coupling and Final Analog Synthesis
Protocol 3.1: Grignard Reaction for Side Chain Attachment
This protocol attaches the side chain to the core structure.[1][11][12]
-
Reaction:
-
Tetrahydroanthra-γ-pyrone core with a suitable leaving group (e.g., bromide) (1.0 equiv)
-
Magnesium turnings (1.5 equiv)
-
Epoxidized side chain with a terminal halide (1.2 equiv)
-
THF
-
-
Procedure:
-
Activate magnesium turnings in THF.
-
Add the epoxidized side chain halide in THF dropwise to form the Grignard reagent.
-
Add the tetrahydroanthra-γ-pyrone core derivative to the Grignard reagent at 0 °C.
-
Stir at room temperature for 4 hours.
-
Quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate.
-
Dry, filter, and concentrate.
-
Purify by preparative HPLC to obtain the final this compound analog.
-
Data Presentation: Hypothetical Reaction Summary
The following table summarizes the hypothetical yields and key characterization data for the synthesis of a this compound analog.
| Step | Reaction | Hypothetical Yield (%) | Key Spectroscopic Data (Expected) |
| 1.1 | Diels-Alder Reaction | 85 | ¹H NMR: signals for aromatic and newly formed aliphatic protons. |
| 1.2 | Aromatization | 90 | ¹H NMR: disappearance of aliphatic protons, appearance of new aromatic signals. |
| 1.3 | Friedel-Crafts Acylation | 75 | ¹H NMR: singlet for acetyl methyl group. IR: strong C=O stretch. |
| 1.4 | Pyrone Ring Formation | 60 | ¹H NMR: characteristic signals for the γ-pyrone ring. ¹³C NMR: signals for lactone carbonyl and enol ether carbons. |
| 2.1 | Horner-Wadsworth-Emmons | 80 | ¹H NMR: signals for vinyl protons with characteristic coupling constants for the (E)-isomer. |
| 2.2 | Epoxidation | 70 | ¹H NMR: signals for epoxide protons. Mass Spec: increase in molecular weight corresponding to the addition of an oxygen atom. |
| 3.1 | Grignard Coupling | 45 | ¹H NMR and ¹³C NMR: complex spectra showing signals for both the core and the side chain. High-resolution mass spectrometry to confirm the molecular formula. |
Visualization of Key Pathways
Proposed Synthetic Workflow
Caption: Proposed experimental workflow for the synthesis of a this compound analog.
Mechanism of Action: DNA Alkylation by this compound
Caption: Signaling pathway of DNA damage induced by this compound.[2]
Conclusion
The protocols and data presented herein provide a hypothetical yet plausible framework for the synthesis of this compound analogs. While a total synthesis has not yet been reported, the application of well-established synthetic methodologies offers a clear path forward for medicinal chemists and drug development professionals. The successful synthesis and biological evaluation of a diverse library of this compound analogs could lead to the discovery of novel and more effective anticancer agents. Further research is warranted to develop and optimize a concrete synthetic route to this promising class of natural products.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Kapurimycin A3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A3 is a potent antitumor antibiotic belonging to the kapurimycin complex, a group of polycyclic microbial metabolites isolated from Streptomyces sp.[1] Among its analogues, this compound has been identified as the most active constituent, demonstrating significant cytotoxic effects against various human cancer cell lines.[1] Its unique chemical structure, featuring a tetrahydroanthra-gamma-pyrone skeleton, an epoxide group, and a β,γ-unsaturated δ-keto carboxylic acid moiety, underpins its mechanism of action as a DNA alkylating agent.[2] These application notes provide a comprehensive overview of this compound's use in cancer research, including its mechanism of action, protocols for evaluating its efficacy, and the relevant cellular pathways it modulates.
Mechanism of Action
This compound exerts its cytotoxic effects through direct interaction with DNA, leading to single-strand breaks and the induction of apoptosis.[2] The key steps in its mechanism of action are:
-
DNA Alkylation: The epoxide ring of this compound is a key functional group that facilitates the alkylation of DNA.[2] Specifically, it targets the guanine (B1146940) bases within the DNA structure.
-
Guanine Adduct Formation: this compound forms a covalent adduct with guanine residues.[2]
-
Depurination and DNA Strand Scission: This alkylation leads to the destabilization and subsequent removal of the modified guanine base (depurination), creating an apurinic site. This ultimately results in the cleavage of the phosphodiester backbone, causing a single-strand break in the DNA.[2]
-
Induction of Apoptosis: The accumulation of DNA damage triggers the cell's DNA damage response (DDR) pathways. If the damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.
Signaling Pathway: DNA Damage Response and Apoptosis Induction
The DNA damage inflicted by this compound activates a cascade of signaling events designed to sense the damage and initiate a cellular response. When DNA repair mechanisms are overwhelmed, the apoptotic pathway is triggered. A simplified representation of this pathway is illustrated below.
References
Kapurimycin A3: Application Notes for a Promising Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kapurimycin A3 is a potent polycyclic microbial metabolite belonging to the kapurimycin complex of antitumor antibiotics produced by Streptomyces sp. DO-115. Among its congeners, this compound has demonstrated the most significant biological activity, positioning it as a promising candidate for therapeutic development. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through direct interaction with DNA. The molecule's structure, featuring an epoxide group and a β,γ-unsaturated δ-keto carboxylic acid moiety, is crucial for its activity. The proposed mechanism involves the alkylation of guanine (B1146940) bases within the DNA strand. This covalent modification leads to the formation of single-strand breaks in the DNA, which subsequently triggers cellular DNA damage response (DDR) pathways, ultimately leading to programmed cell death (apoptosis).
Signaling Pathways
While the complete signaling cascade initiated by this compound-induced DNA damage is still under investigation, a hypothesized pathway involves the activation of key sensor proteins that recognize DNA lesions. This recognition likely triggers a downstream cascade involving effector proteins that halt the cell cycle to allow for DNA repair. If the damage is too extensive, the pathway shifts towards inducing apoptosis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Kapurimycin A3 Yield from Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Kapurimycin A3 from Streptomyces fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation that can lead to suboptimal yields. Each section presents a potential problem, its probable causes, and recommended solutions with detailed experimental protocols.
Problem 1: Low or No this compound Production Despite Good Biomass Growth
Question: My Streptomyces culture is growing well, but the yield of this compound is consistently low or undetectable. What are the likely causes and how can I resolve this?
Answer: Low or absent production of this compound with healthy biomass often indicates suboptimal culture conditions or nutrient limitations for secondary metabolism. The biosynthesis of complex polyketides like this compound is highly sensitive to environmental and nutritional signals.
Possible Causes:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical. An imbalance can favor primary metabolism (growth) over secondary metabolism (antibiotic production).
-
Incorrect Fermentation pH: The pH of the culture medium affects enzyme activity and nutrient uptake, both of which are crucial for the this compound biosynthetic pathway.
-
Non-ideal Temperature: Temperature influences microbial growth rates and the kinetics of biosynthetic enzymes. Deviations from the optimal temperature can hinder the production of secondary metabolites.
-
Inadequate Aeration and Agitation: As an aerobic bacterium, Streptomyces requires sufficient oxygen for growth and for specific enzymatic steps in antibiotic biosynthesis. Poor oxygen transfer can be a significant limiting factor.
-
Limited Precursor Availability: The biosynthesis of this compound is dependent on the availability of specific precursors, namely uridine (B1682114) monophosphate (UMP) and L-threonine.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low this compound yield.
Experimental Protocols
Media Optimization: One-Factor-at-a-Time (OFAT) Approach
This protocol allows for the systematic evaluation of individual media components to identify the most influential factors on this compound production.
Objective: To determine the optimal carbon and nitrogen sources and their concentrations for maximizing this compound yield.
Methodology:
-
Prepare a Basal Medium: Start with a standard Streptomyces fermentation medium.
-
Vary Carbon Sources: While keeping other components constant, test different carbon sources (e.g., glucose, starch, glycerol, maltose) at various concentrations.
-
Vary Nitrogen Sources: Similarly, test different nitrogen sources (e.g., soy flour, yeast extract, peptone, ammonium (B1175870) sulfate) at various concentrations.
-
Inoculation: Inoculate flasks with a standardized spore suspension of the Streptomyces strain.
-
Incubation: Incubate the cultures under consistent conditions (e.g., temperature, agitation).
-
Quantification: Harvest the fermentation broth at a specific time point (e.g., 7-10 days) and quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).
-
Analysis: Compare the yields to identify the best-performing carbon and nitrogen sources and their optimal concentrations.
Data Presentation: Example of Carbon Source Optimization
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45.2 |
| Soluble Starch | 7.2 | 68.9 |
| Glycerol | 9.1 | 32.5 |
| Maltose | 7.8 | 55.1 |
Data Presentation: Example of Nitrogen Source Optimization
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soy Flour | 6.8 | 75.4 |
| Yeast Extract | 8.2 | 58.3 |
| Peptone | 7.5 | 62.1 |
| Ammonium Sulfate | 5.9 | 25.7 |
Optimization of Physical Parameters
This protocol focuses on identifying the optimal temperature and initial pH for this compound production.
Objective: To determine the optimal fermentation temperature and initial pH.
Methodology:
-
Prepare Optimized Medium: Use the optimized medium composition identified from the OFAT experiments.
-
Temperature Optimization: Set up fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) while keeping the initial pH constant.
-
pH Optimization: Adjust the initial pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation, and maintain a constant temperature.
-
Inoculation and Incubation: Inoculate with a standardized spore suspension and incubate under the specified conditions.
-
Quantification and Analysis: Measure the this compound yield at the peak production time to determine the optimal temperature and pH.
Data Presentation: Example of Temperature and pH Optimization
| Temperature (°C) | Initial pH | This compound Titer (mg/L) |
| 28 | 7.0 | 78.2 |
| 30 | 7.0 | 85.1 |
| 32 | 7.0 | 72.5 |
| 30 | 6.5 | 80.3 |
| 30 | 7.5 | 65.9 |
Precursor Feeding Strategy
Based on the biosynthesis of related capuramycin-type antibiotics, supplementing the culture with precursors can enhance the yield of this compound.[1][2]
Objective: To increase this compound production by adding its biosynthetic precursors, uridine and L-threonine, to the fermentation medium.
Methodology:
-
Prepare Optimized Medium: Use the fully optimized fermentation medium.
-
Prepare Precursor Solutions: Prepare sterile stock solutions of uridine and L-threonine.
-
Supplementation: Add the precursors to the fermentation medium at different concentrations (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L). The timing of addition can also be optimized (e.g., at inoculation or after 48 hours of growth).
-
Inoculation and Incubation: Inoculate and incubate the cultures under the optimized conditions.
-
Quantification and Analysis: Measure the final this compound yield and compare it to a control culture without precursor supplementation.
Data Presentation: Example of Precursor Feeding Experiment
| Precursor Added | Concentration (g/L) | This compound Titer (mg/L) |
| None (Control) | 0 | 85.1 |
| Uridine | 0.5 | 98.7 |
| L-Threonine | 0.5 | 102.4 |
| Uridine + L-Threonine | 0.5 each | 125.6 |
Biosynthetic and Regulatory Pathways
Hypothetical Biosynthetic Pathway of this compound
This compound is a polyketide, and its biosynthesis is proposed to involve a Type I polyketide synthase (PKS) and subsequent tailoring enzymes. The core structure is likely assembled from acetate (B1210297) and propionate (B1217596) units, followed by modifications including glycosylation and the addition of a carbamoyl (B1232498) group derived from L-threonine and a uridine-related precursor.[1]
Caption: A hypothetical biosynthetic pathway for this compound.
General Regulatory Signaling Pathway in Streptomyces
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. These pathways respond to various internal and external cues, such as nutrient availability, cell density, and stress. A common regulatory mechanism involves two-component systems and pathway-specific regulators.[3][4][5]
Caption: A general two-component signaling pathway regulating antibiotic production.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation time for this compound production?
A1: The optimal fermentation time can vary depending on the specific Streptomyces strain and culture conditions. Generally, secondary metabolite production in Streptomyces begins in the late logarithmic to stationary phase of growth. A typical fermentation period to monitor would be between 7 to 14 days. It is highly recommended to perform a time-course experiment to determine the peak production time for your specific process.
Q2: How can I accurately quantify this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. You will need a validated analytical method, including a standard curve prepared with a purified this compound standard. The fermentation broth should be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the compound before analysis.
Q3: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?
A3: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:
-
Modifying seed culture conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.
-
Adjusting the agitation speed: Higher agitation can break up pellets, but excessive shear can also damage the mycelia.
-
Adding microparticles to the medium: Small, inert particles can act as nucleation sites and promote more dispersed growth.
Q4: I am observing significant batch-to-batch variability in my this compound fermentation. What could be the cause of this inconsistency?
A4: Inconsistent fermentation results are often due to a lack of strict control over experimental conditions or contamination issues. To improve reproducibility:
-
Standardize Inoculum Preparation: Always use a fresh and standardized inoculum. Prepare a spore suspension and quantify the spore concentration to ensure a consistent starting cell density for each fermentation.
-
Maintain Consistent Media Preparation: Ensure that all media components are accurately weighed and that the final pH is consistent.
-
Monitor and Control Physical Parameters: Use a well-calibrated fermenter to maintain consistent temperature, pH, and dissolved oxygen levels.
-
Aseptic Technique: Strict aseptic techniques are crucial to prevent contamination that can compete for nutrients and inhibit this compound production.
Q5: Can I use statistical methods to optimize my fermentation process?
A5: Yes, statistical methods like Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful tools for optimizing fermentation processes. These methods allow for the simultaneous evaluation of multiple variables and their interactions, leading to a more efficient and comprehensive optimization than the one-factor-at-a-time approach.
References
- 1. The Biosynthesis of Capuramycin-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Kapurimycin A3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Kapurimycin A3 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and what can I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent stock is diluted into an aqueous buffer where it is poorly soluble. Here are the primary factors to consider and troubleshoot:
-
Final DMSO Concentration: The percentage of DMSO in your final assay volume may be too low to maintain the solubility of this compound. While it is advisable to keep the final DMSO concentration low (typically below 1%, ideally below 0.5%) to avoid solvent-induced cellular toxicity or assay interference, a slight increase may be necessary to keep the compound in solution.
-
Final Compound Concentration: You may be exceeding the maximum aqueous solubility of this compound at the given final DMSO concentration. Try lowering the final concentration of the compound in your assay.
-
Buffer Composition: The pH and salt concentration of your buffer can influence the solubility of your compound. Although this compound does not have readily ionizable groups that would be significantly affected by pH changes in the typical biological range, high salt concentrations in some buffers can decrease the solubility of organic compounds (a "salting out" effect).
-
Temperature: Temperature can affect solubility. Ensure your buffer is at the appropriate temperature for your experiment before adding the compound. Some compounds are less soluble at lower temperatures.
Q3: What is the recommended solvent for making a stock solution of this compound?
Based on the solubility profile of the closely related Kapurimycin A1, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3]
Q4: How should I store my this compound stock solution?
It is recommended to store stock solutions of this compound at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility problems with this compound in your in vitro assays.
Problem: My this compound has precipitated out of my stock solution or working solution.
| Possible Cause | Recommended Action |
| Exceeded Solubility Limit | The concentration of this compound is too high for the solvent system. Try preparing a more dilute stock solution or working solution. |
| Solvent Evaporation | The cap on your storage vial may not be properly sealed, leading to solvent evaporation and an increase in compound concentration. Ensure vials are tightly sealed. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause the compound to come out of solution. Prepare small aliquots of your stock solution to minimize freeze-thaw cycles. |
| Moisture Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Use anhydrous DMSO and handle it in a low-humidity environment. |
Problem: I am observing inconsistent results in my bioassays.
| Possible Cause | Recommended Action |
| Micro-precipitation | The compound may be forming small, invisible precipitates in the assay wells, leading to variable effective concentrations. Visually inspect the wells under a microscope for any signs of precipitation. Centrifuge your working solutions before use to pellet any undissolved compound. |
| Compound Adsorption | Hydrophobic compounds can adsorb to plastic surfaces, reducing the actual concentration in the assay. Consider using low-adhesion microplates. Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer can sometimes help prevent this. |
| Incomplete Dissolution of Stock | The initial stock solution may not have been fully dissolved. Ensure complete solubilization by vortexing and, if necessary, brief sonication or gentle warming (to no more than 37°C). |
Data Presentation
Table 1: Qualitative Solubility of Kapurimycin A1 (as a proxy for this compound)
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
| n-Hexane | Insoluble |
Data based on the reported solubility of the structurally similar compound, Kapurimycin A1.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~508.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated precision balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out 1 mg of this compound powder.
-
Solvent Addition: Add 196.6 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Optional Sonication/Warming: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or microplate
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to perform an intermediate dilution step to minimize pipetting errors and the risk of precipitation. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium to make a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM concentration.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment to account for any potential effects of the solvent on the cells.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential stability issues in the aqueous medium.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: this compound's proposed DNA-damaging pathway.
References
Technical Support Center: Improving the Stability of Kapurimycin A3 in Solution
For researchers, scientists, and drug development professionals working with Kapurimycin A3, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, a polyketide antibiotic with a complex structure, is susceptible to degradation through several mechanisms, including hydrolysis (especially at alkaline pH), oxidation, photodegradation, and thermal stress. The presence of reactive functional groups in its structure makes it sensitive to these environmental factors.
Q2: What is the recommended general procedure for storing this compound solutions?
A2: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures, such as 4°C. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Q3: My this compound solution changed color. What does this indicate?
A3: A color change in your this compound solution is a visual indicator of potential chemical degradation. This can be caused by exposure to light, extreme pH conditions, or oxidative stress. It is crucial to discard the solution and prepare a fresh batch to ensure the integrity of your experiments.
Q4: Can I use tap water to prepare my this compound solution?
A4: It is strongly advised to use high-purity solvents such as DMSO, methanol, or ethanol (B145695) for preparing stock solutions of this compound, as it is insoluble in water. For aqueous buffers used in experiments, high-purity water (e.g., Milli-Q or equivalent) should be used to avoid contaminants that could catalyze degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Solution
Symptoms:
-
Inconsistent results in bioassays.
-
Decreased peak area in HPLC analysis over a short period.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Verify pH of the solution: this compound may be unstable in alkaline conditions. Ensure the pH of your experimental buffer is neutral or slightly acidic. - Buffer selection: Use buffers with minimal reactivity. Phosphate buffers are generally a good starting point. |
| Oxidation | - Degas solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon before preparing the solution. - Add antioxidants: Consider the addition of antioxidants, such as ascorbic acid, if compatible with your experimental setup. |
| Photodegradation | - Protect from light: Use amber-colored vials or wrap your containers with aluminum foil. - Minimize light exposure: Perform experimental manipulations in a dimly lit environment whenever possible. |
| Thermal Degradation | - Maintain low temperature: Prepare and handle solutions on ice. - Avoid heat sources: Do not place solutions near heat sources like incubators or ovens unless required by the experimental protocol. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
Multiple new peaks appearing in the chromatogram of a stored this compound solution.
-
Distortion of the main this compound peak.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | - Identify degradation products: The new peaks are likely degradation products. To confirm, you can perform a forced degradation study by intentionally exposing your this compound solution to acid, base, peroxide, heat, and light. This will help in identifying the retention times of the major degradants. |
| Contamination | - Ensure solvent purity: Use HPLC-grade solvents for all preparations. - Clean equipment: Thoroughly clean all glassware and equipment to avoid cross-contamination. |
Quantitative Data Summary
| Stress Condition | Conditions | Observed Degradation of Doxorubicin (B1662922) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 8 hours | Unstable | Deglucosaminyl doxorubicin[1][2] |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature | Extremely unstable | Complete degradation[1][2][3] |
| Oxidative Degradation | 30% H₂O₂ at 30°C for 24 hours | Unstable | Four oxidative products identified[1][2] |
| Thermal Degradation | 105°C for 5 hours | Rapid degradation | Doxorubicinone observed as a major degradant[4] |
| Photodegradation | Exposure to UV light | Degradation observed | Formation of various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to assess the extent of degradation and identify the formation of new peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. This protocol is adapted from methods used for the structurally similar compound doxorubicin and may require optimization for this compound.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Overcoming Kapurimycin A3 Resistance in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to Kapurimycin A3 resistance in cancer cell lines. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential resistance mechanisms and offer experimental strategies to investigate and potentially overcome them.
Disclaimer: Specific resistance mechanisms to this compound have not been extensively documented in publicly available literature. The information provided here is based on the known mechanism of action of this compound as a DNA alkylating agent and established principles of cancer drug resistance.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an antitumor antibiotic that functions as a DNA alkylating agent.[1][2] Its structure contains an epoxide functional group which is the key alkylating moiety.[1] this compound is known to cause single-strand cleavage of supercoiled DNA by alkylating guanine (B1146940) residues, which leads to depurination and subsequent hydrolysis of the phosphate (B84403) backbone at the resulting apurinic site.[1] This DNA damage triggers apoptotic pathways in cancer cells.[2]
Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms of resistance?
While specific resistance mechanisms to this compound are not well-defined, resistance to DNA-damaging agents typically involves one or more of the following[2]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Enhanced DNA Repair: Cancer cells can upregulate specific DNA repair pathways to efficiently recognize and repair the DNA lesions induced by this compound.
-
Drug Inactivation: Cellular enzymes may metabolize and inactivate this compound, preventing it from reaching its target.
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members), can allow cancer cells to survive despite DNA damage.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a systematic approach is recommended. The following table outlines potential mechanisms and corresponding validation experiments.
| Potential Mechanism | Experimental Validation | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | Western Blot or qPCR for ABC transporters (e.g., MDR1/ABCB1) | Increased protein or mRNA levels of the transporter. |
| Rhodamine 123 efflux assay (for MDR1 activity) | Increased efflux of Rhodamine 123. | |
| Co-treatment with an ABC transporter inhibitor (e.g., Verapamil) | Re-sensitization of resistant cells to this compound. | |
| Enhanced DNA Repair | Western Blot or qPCR for key DNA repair proteins (e.g., PARP, BRCA1) | Increased protein or mRNA levels of DNA repair enzymes. |
| Comet assay to measure DNA damage | Faster resolution of DNA damage after this compound treatment. | |
| Co-treatment with a DNA repair inhibitor (e.g., PARP inhibitor) | Re-sensitization of resistant cells to this compound. | |
| Evasion of Apoptosis | Western Blot for apoptotic and anti-apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) | Increased ratio of anti-apoptotic to pro-apoptotic proteins. |
| Annexin V/PI staining followed by flow cytometry | Reduced percentage of apoptotic cells after this compound treatment. | |
| Co-treatment with an apoptosis sensitizer (B1316253) (e.g., a Bcl-2 inhibitor) | Increased apoptosis and restored sensitivity to this compound. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant cell lines.
Problem 1: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability assessments (e.g., trypan blue exclusion) before seeding.[2] |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[2] |
| Cell culture contamination. | Regularly check for microbial contamination and use proper aseptic techniques.[2] |
| Variation in cell passage number. | Use cells within a consistent and low passage number range as high passage numbers can lead to phenotypic and genotypic drift. |
Problem 2: Sudden loss of sensitivity to this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Suggestion |
| Development of a resistant subpopulation. | Perform a new IC50 determination to confirm resistance. Consider single-cell cloning to isolate and characterize resistant clones.[2] |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. |
| Cell line misidentification or cross-contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. |
Problem 3: Parental cell line shows unexpectedly high resistance to this compound.
| Possible Cause | Troubleshooting Suggestion |
| Intrinsic resistance of the chosen cell line. | Review the literature for baseline sensitivity of your cell line to DNA-damaging agents. Consider testing a different, known-sensitive cell line as a positive control.[2] |
| Suboptimal experimental conditions. | Optimize drug incubation time and assay conditions for your specific cell line. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
-
Initial IC50 Determination: Determine the initial IC50 of the parental cancer cell line to this compound using a standard cell viability assay (e.g., MTT assay).
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration before the next increase.
-
Isolation of Resistant Population: Continue this process until the cells can tolerate a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Characterize the resulting resistant cell line by determining its new IC50 value and comparing it to the parental line. The degree of resistance can be expressed as the fold-resistance (IC50 of resistant line / IC50 of parental line).
Protocol 2: MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and an untreated control.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizing Resistance Pathways and Workflows
Diagram 1: Potential Mechanisms of this compound Resistance
Caption: Potential resistance pathways to this compound in cancer cells.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for the investigation of this compound resistance.
References
Technical Support Center: Optimizing Kapurimycin A3 Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Kapurimycin A3 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a polycyclic aromatic antibiotic.[1][2] Its mechanism of action involves causing single-strand cleavage of supercoiled DNA.[1] This is achieved through the alkylation of guanine (B1146940) residues in the DNA by the epoxide functional group of the Kapurimycin structure, which is followed by depurination and subsequent hydrolysis of the phosphate (B84403) backbone at the resulting apurinic site.[1] This DNA-damaging activity is the basis for its antitumor and antibacterial properties.[1]
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
There is no established dosage for this compound in animal models.[3] As a cytotoxic agent, its dosage will likely be determined by a maximum tolerated dose (MTD) study.[3] For initial efficacy studies in mouse cancer models, a starting dose range can be estimated based on doses of other cytotoxic antibiotics. For instance, doxorubicin, another antibiotic with antitumor activity, has been administered to mice at doses ranging from 4.5 to 7.5 mg/kg.[3] A conservative approach would be to start with a dose significantly lower than this and escalate to determine the MTD.
Q3: How should this compound be formulated for in vivo administration?
The formulation of this compound will depend on its physicochemical properties, particularly its solubility.[4] For compounds with poor aqueous solubility, a co-solvent system is often employed.[3] A common formulation for preclinical studies consists of:
-
5-10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
5% Tween 80
Gentle warming and sonication can aid in dissolution.[5] Always inspect the final formulation for any precipitation before administration.[5]
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for an antibiotic like this compound?
For novel antibiotics, understanding the relationship between drug exposure and its effect is crucial. Key PK/PD indices that often correlate with efficacy include:
-
fT > MIC: The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is often important for time-dependent antibiotics.
-
Cmax/MIC: The ratio of the maximum free drug concentration to the MIC. This is typically critical for concentration-dependent antibiotics.
-
fAUC/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC. This is often the most predictive parameter for fluoroquinolones and other antibiotics.[5]
Given this compound's DNA-damaging mechanism, it is likely to exhibit concentration-dependent killing, making Cmax/MIC and fAUC/MIC important parameters to evaluate.
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite good in vitro activity.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Conduct a PK study to determine key parameters like half-life, bioavailability, and clearance.[5] - Assess drug distribution to the site of infection.[6] |
| Inappropriate Dosing Regimen | - Based on PK/PD analysis, adjust the dosing frequency or dose amount to achieve the target exposure (e.g., fAUC/MIC > 100 for bactericidal effect).[5] - Consider a loading dose followed by smaller, tapering doses.[7] |
| High Bacterial Inoculum | - The bacterial load in the infection model may be too high, overwhelming the antibiotic's effect.[5] - Consider reducing the initial inoculum to a level that allows for a therapeutic effect to be observed.[5] |
| In vivo Environment | - The in vivo environment can differ significantly from in vitro conditions.[8] - Consider that the bacteria may adopt an antibiotic-tolerant state within the host.[6] |
| Rapid Emergence of Resistance | - Analyze post-treatment bacterial isolates for mutations in potential target pathways.[4] - Consider combination therapy with an agent that has a different mechanism of action.[4] |
Issue 2: Observed toxicity in animal models.
| Potential Cause | Troubleshooting Steps |
| High Dose | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[4] - Reduce the dose or dosing frequency.[4] |
| Vehicle Toxicity | - Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity.[4] |
| Route of Administration | - If using intravenous administration, ensure the injection rate is slow to avoid acute cardiovascular effects.[5] |
| Species-Specific Toxicity | - Be aware that toxicity can vary significantly between species.[9] Human cells have shown higher sensitivity to similar compounds compared to mouse cells.[9] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimatize animals (e.g., 6-8 week old female ICR mice) for at least 7 days before the study.[4][5]
-
Formulation Preparation: Prepare fresh formulations of this compound at various concentrations (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control.[5]
-
Dosing: Record the initial body weight of each mouse. Administer a single dose of the assigned formulation via the desired route (e.g., intraperitoneal or intravenous injection).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for 14 days.[4]
-
Analysis: At the end of the observation period, perform a gross necropsy. Collect blood for hematology and serum biochemistry analysis. Collect major organs for histopathological examination.[4]
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
-
Animal Preparation: Use 6-8 week old female ICR mice. Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).[4]
-
Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus at 1 x 10^6 CFU/mL) into the right thigh muscle.[4]
-
Treatment: Two hours post-infection, administer this compound at various doses (determined from the MTD study) or a vehicle control via the desired route.[4]
-
Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.
Data Presentation
Table 1: Hypothetical MTD Study Results for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs |
| Vehicle Control | 5 | 0/5 | +2.5 | Normal |
| 10 | 5 | 0/5 | +1.8 | Normal |
| 25 | 5 | 0/5 | -1.2 | Mild lethargy on Day 1 |
| 50 | 5 | 1/5 | -8.5 | Lethargy, ruffled fur |
| 100 | 5 | 3/5 | -15.2 | Severe lethargy, ataxia |
Table 2: Hypothetical Efficacy Data in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram thigh ± SD |
| Vehicle Control | - | 7.8 ± 0.4 |
| This compound | 10 | 6.2 ± 0.6 |
| This compound | 25 | 4.5 ± 0.5 |
| This compound | 40 | 2.1 ± 0.3 |
Mandatory Visualizations
Caption: Experimental workflow for in vivo dose optimization of this compound.
Caption: Troubleshooting guide for low in vivo efficacy.
Caption: Proposed mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Optimising efficacy of antibiotics against systemic infection by varying dosage quantities and times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Antibiotics Fail—And How We Can Do Better [forbes.com]
- 9. Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Kapurimycin A3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale production of Kapurimycin A3.
Section 1: Fermentation Challenges
This section addresses common issues encountered during the fermentation of Streptomyces sp. DO-115 for this compound production.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent yields of this compound between fermentation batches. What are the likely causes and solutions?
A1: Inconsistent yields are often a result of variability in inoculum quality, media preparation, or fermentation conditions.
-
Possible Causes:
-
Inconsistent age or physiological state of the seed culture.
-
Variations in raw material quality for the fermentation medium.
-
Poorly calibrated sensors (pH, dissolved oxygen) leading to deviations from optimal conditions.
-
Contamination with other microorganisms.
-
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Implement a strict protocol for seed culture development, including defined growth media, incubation times, and cell density at the time of inoculation.
-
Quality Control of Media Components: Source high-quality, consistent batches of media components. Perform quality control checks on new batches of raw materials.
-
Calibrate and Maintain Equipment: Regularly calibrate all sensors and monitoring equipment in your bioreactors.
-
Aseptic Technique: Reinforce and validate aseptic techniques during all stages of media preparation, inoculation, and sampling to prevent contamination.
-
Q2: Our Streptomyces culture is forming dense pellets, which seems to be limiting this compound production. How can we control pellet formation?
A2: Pellet formation in submerged cultures of Streptomyces can lead to mass transfer limitations, particularly for oxygen, which can negatively impact the production of secondary metabolites like this compound.[1]
-
Possible Solutions:
-
Modify Seed Culture Conditions: A more dispersed seed culture can promote more dispersed growth in the production fermenter.[1] Consider using a seed medium that encourages a more filamentous morphology.
-
Adjust Agitation Speed: Increasing the agitation speed can help to break up pellets, but be mindful that excessive shear stress can damage the mycelia.[1] Optimization of the impeller type and agitation rate is crucial.
-
Add Microparticles: The addition of inert microparticles (e.g., talc, silica) to the medium can act as nucleation sites and encourage more dispersed growth.[1]
-
Troubleshooting Low Yield
A common challenge in natural product fermentation is achieving high titers. The following guide provides a systematic approach to troubleshooting low yields of this compound.
Problem: Consistently low or negligible production of this compound, despite good biomass growth.
This issue often points to suboptimal culture conditions for inducing secondary metabolism. The biosynthesis of this compound is highly sensitive to environmental and nutritional cues.[1]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Media Composition | The carbon and nitrogen sources, and their ratio, are critical for inducing secondary metabolism.[1] Systematically vary the concentrations of key media components (e.g., glucose, soybean meal, yeast extract) using a design of experiments (DoE) approach. | Identification of an optimized medium formulation that promotes this compound biosynthesis. |
| Incorrect Fermentation pH | The pH of the culture medium significantly influences enzyme activity and nutrient uptake.[1] Monitor the pH profile throughout the fermentation and test different pH control strategies (e.g., setpoints of 6.5, 7.0, 7.5). | Determination of the optimal pH range for this compound production. |
| Non-ideal Temperature | Temperature affects microbial growth rate and enzyme kinetics.[1] Evaluate a range of fermentation temperatures (e.g., 28°C, 30°C, 32°C) to find the optimum for secondary metabolite production. | Improved enzymatic activity of the this compound biosynthetic pathway. |
| Inadequate Aeration and Agitation | Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1] Increase the dissolved oxygen (DO) setpoint and/or the agitation speed to improve oxygen transfer. | Enhanced biosynthesis of this compound by avoiding oxygen limitation. |
Section 2: Extraction and Purification Challenges
This section focuses on troubleshooting common problems during the extraction and purification of this compound from the fermentation broth.
Frequently Asked Questions (FAQs)
Q1: We are experiencing the formation of a stable emulsion during the liquid-liquid extraction with ethyl acetate (B1210297). How can we break this emulsion?
A1: Emulsion formation is a common issue, especially when dealing with complex biological matrices that may contain surfactant-like compounds.[2]
-
Immediate Actions:
-
Addition of Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[2]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to break the emulsion.[2]
-
Gentle Agitation: In subsequent extractions, use a gentle swirling or rocking motion instead of vigorous shaking to minimize emulsion formation.[2]
-
Q2: The separation of Kapurimycin A2, A3, and A1 during silica (B1680970) gel chromatography is poor. How can we improve the resolution?
A2: Achieving good separation of structurally similar congeners like the Kapurimycins requires careful optimization of the chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The elution of Kapurimycin A2, A3, and A1 is achieved with a stepwise gradient of chloroform (B151607) and methanol (B129727).[3] To improve resolution, you can try a shallower gradient, for example, by using smaller step changes in the methanol concentration or by introducing an isocratic elution step.
-
Reduce the Column Loading: Overloading the silica gel column can lead to band broadening and poor separation. Reduce the amount of crude extract applied to the column.
-
Use a Finer Mesh Silica Gel: Employing a silica gel with a smaller particle size can provide a higher surface area and better separation efficiency, although it may lead to slower flow rates.
-
Experimental Protocols
This protocol is adapted from the established methods for Kapurimycin isolation.[3]
-
Resin Collection and Elution:
-
Filter the fermentation broth to collect the Diaion HP-20 resin containing the adsorbed Kapurimycins.
-
Wash the collected resin with water.
-
Elute the Kapurimycins from the resin with acetone (B3395972).
-
-
Solvent Extraction:
-
Concentrate the acetone eluate under reduced pressure to obtain an aqueous solution.
-
Adjust the pH of the aqueous solution to 4.0.
-
Extract the aqueous solution with an equal volume of ethyl acetate.
-
Collect the ethyl acetate layer, dry it over anhydrous sodium sulfate, and evaporate it to dryness to yield a crude brown powder.[3]
-
This protocol details the separation of the Kapurimycin congeners.[3]
| Parameter | Value |
| Stationary Phase | Silica gel (e.g., Wako-gel C-200) |
| Mobile Phase | Stepwise gradient of Chloroform-Methanol |
| Elution Step 1 | Chloroform |
| Elution Step 2 | Chloroform : Methanol (100 : 1, v/v) |
| Elution Step 3 | Chloroform : Methanol (50 : 1, v/v) |
| Elution Order | Kapurimycin A2, then this compound, followed by Kapurimycin A1 |
Section 3: Analytical and Stability Challenges
This section provides guidance on the analysis and stability assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical method for the quantification of this compound in complex samples?
A1: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and robust method for the quantification of polyketides like this compound. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.
Q2: How should we assess the stability of our purified this compound?
A2: A comprehensive stability testing program should include long-term, accelerated, and forced degradation studies.[4]
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4]
-
Forced Degradation: Expose this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis to understand its degradation pathways.[4]
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific requirements of the study.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 2 - 20 ng | 0.5 - 1 ng/mL |
| Limit of Quantification (LOQ) | 6 - 60 ng | 1 - 10 ng/mL |
| Precision (RSD%) | < 3% | < 19% |
| Accuracy (Recovery %) | 97 - 104% | 93 - 113% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
| Note: These are expected performance characteristics based on analogous compounds and may vary for this compound. |
Visualizations
Diagrams
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for troubleshooting low fermentation yield.
Caption: Workflow for the extraction and purification of this compound.
References
Minimizing degradation of Kapurimycin A3 during storage
Technical Support Center: Kapurimycin A3
This technical support center provides guidance on minimizing the degradation of this compound during storage and experimental handling. The information is based on general principles of polyketide antibiotic stability and established pharmaceutical testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C or lower, protected from light and moisture. Polyketides, a class of natural products to which this compound belongs, can be susceptible to degradation at higher temperatures.[1][2] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.[3] It is crucial to use airtight containers to prevent exposure to humidity.[1]
Q2: How should I store this compound in solution?
This compound solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent can also impact stability; consult relevant literature for the most suitable solvent for your application. The stability of the compound in your chosen solvent and storage conditions should be validated.
Q3: What factors can lead to the degradation of this compound?
Several factors can contribute to the degradation of this compound:
-
Temperature: Higher temperatures accelerate chemical degradation.[1]
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of labile functional groups present in the molecule.
-
Light: Exposure to UV or visible light can cause photodegradation.[1][4] Amber vials or containers wrapped in aluminum foil should be used for light-sensitive compounds.[1]
-
Oxidation: The complex structure of polyketides may contain moieties susceptible to oxidation.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.
-
Moisture: Water can facilitate hydrolytic degradation.[1] Ensure the compound and storage containers are dry.
Q4: How can I assess the stability of my this compound sample?
Stability can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These methods can separate the intact this compound from its degradation products. A stability study involves analyzing the sample at various time points under specific storage conditions to monitor for any decrease in the parent compound's concentration and the appearance of degradation products.[4][6]
Troubleshooting Guide
Problem: I am observing a loss of biological activity in my experiments with this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage procedures. Is the solid compound stored at -20°C or below? Are solutions stored at -80°C and protected from light? Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 2: Degradation in experimental media.
-
Solution: this compound may be unstable in your cell culture or assay buffer, especially over long incubation periods. Perform a time-course experiment to assess the stability of the compound in the experimental medium by analyzing samples at different time points using HPLC or LC-MS.
-
-
Possible Cause 3: Inaccurate initial concentration.
-
Solution: Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or a validated chromatographic method for accurate quantification.
-
Problem: I see extra peaks in my chromatogram (HPLC/LC-MS) when analyzing this compound.
-
Possible Cause 1: Presence of impurities from synthesis or purification.
-
Solution: Review the certificate of analysis for your batch of this compound to check for known impurities.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: This is a strong indicator of degradation. The appearance of new peaks over time, especially with a corresponding decrease in the main this compound peak, suggests instability. Compare the chromatogram of a freshly prepared sample with that of an older sample.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure proper handling and clean equipment to avoid cross-contamination.
-
Data Presentation
The following tables provide illustrative examples of how stability data for this compound could be presented. The values are hypothetical and for demonstration purposes only.
Table 1: Illustrative Long-Term Stability of Solid this compound at Different Temperatures
| Storage Time (Months) | % Remaining at 2-8°C | % Remaining at -20°C | % Remaining at -80°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 98.2 | 99.8 | 99.9 |
| 6 | 96.5 | 99.5 | 99.8 |
| 12 | 92.1 | 99.1 | 99.7 |
| 24 | 85.3 | 98.3 | 99.5 |
Table 2: Illustrative Stability of this compound in Solution (DMSO) at -20°C
| Storage Time (Weeks) | % Remaining (Single Freeze-Thaw) | % Remaining (Three Freeze-Thaw Cycles) |
| 0 | 100.0 | 100.0 |
| 1 | 99.5 | 97.8 |
| 2 | 98.9 | 95.2 |
| 4 | 97.8 | 91.5 |
| 8 | 95.6 | 85.3 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solid State
-
Sample Preparation: Aliquot approximately 1 mg of solid this compound into multiple amber glass vials.
-
Storage: Store the vials under different conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C, -20°C) as per ICH guidelines.[1][6]
-
Time Points: Pull vials for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[6]
-
Analysis: At each time point, accurately weigh the contents of a vial, dissolve in a suitable solvent to a known concentration, and analyze by a validated stability-indicating HPLC-UV or LC-MS/MS method.[5]
-
Data Evaluation: Calculate the percentage of this compound remaining relative to the initial time point.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.[4]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.[4]
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a specified time.[4]
-
Thermal Degradation: Heat solid this compound at a high temperature (e.g., 80°C) for a specified time.[4]
-
Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines.[4]
-
Analysis: Analyze all stressed samples by HPLC-UV or LC-MS/MS to observe the degradation profile.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for quantifying this compound stability.
References
Strategies to reduce off-target effects of Kapurimycin A3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Kapurimycin A3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Issue 1: Higher than Expected Cytotoxicity in Non-Target Cell Lines
| Question | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Why am I observing high levels of cell death in my control or non-cancerous cell lines at my target concentration? | Off-target Genotoxicity: As a DNA alkylating agent, this compound can cause DNA damage in any dividing cell, not just the intended cancer cells. Healthy, rapidly dividing cells are also susceptible.[1][2] | 1. Perform a dose-response curve: Determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity in non-target cells. 2. Assess Genotoxicity: Conduct a Comet assay or micronucleus assay on both target and non-target cell lines to quantify DNA damage.[3][4] | 1. Identification of a therapeutic window with maximal on-target and minimal off-target cytotoxicity. 2. Quantitative data to correlate cytotoxicity with the extent of DNA damage. |
| Mitochondrial Toxicity: Compounds with polycyclic aromatic structures can interfere with mitochondrial function, leading to apoptosis. | 1. Conduct a Mitochondrial Toxicity Assay: Measure changes in mitochondrial membrane potential or cellular ATP levels after treatment.[5][6] | 1. Determination of whether cytotoxicity is mediated through mitochondrial dysfunction. | |
| Compound Solubility Issues: Precipitation of this compound in the culture media can lead to non-specific toxic effects. | 1. Verify Solubility: Check the solubility of this compound in your specific cell culture media. 2. Use Appropriate Vehicle Controls: Ensure that the solvent used to dissolve this compound is not causing toxicity. | 1. Prevention of false-positive cytotoxicity results due to compound precipitation. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Question | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Why am I seeing significant variability in the cytotoxic effect of this compound between experiments? | Variable Cell Cycle State: The genotoxic effects of DNA alkylating agents are most pronounced in rapidly dividing cells. Differences in the cell cycle phase of your cell cultures at the time of treatment can lead to variability.[1] | 1. Synchronize Cell Cultures: Use a cell synchronization method (e.g., serum starvation followed by release) to ensure a consistent cell cycle distribution at the time of treatment. | 1. Reduced variability in cytotoxicity data and more reliable IC50 values. |
| Activation of Compensatory Signaling Pathways: Cells may adapt to the DNA damage by upregulating DNA repair pathways or anti-apoptotic pathways, leading to variable responses. | 1. Probe for Pathway Activation: Use Western blotting to analyze the expression and phosphorylation status of key proteins in DNA damage response (DDR) pathways (e.g., ATM, p53). | 1. A clearer understanding of the cellular response to this compound and potential mechanisms of resistance. | |
| Inhibitor Instability: this compound may be unstable in your experimental conditions (e.g., prolonged incubation, presence of certain media components). | 1. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of this compound in your culture media over the course of the experiment. | 1. Confirmation of compound integrity throughout the experiment, ensuring that the observed effects are due to the active compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a polycyclic aromatic antibiotic that acts as a DNA alkylating agent.[7] Its epoxide functional group is thought to alkylate guanine (B1146940) residues in DNA, leading to depurination and subsequent single-strand breaks.[7] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1]
Q2: What are the most likely off-target effects of this compound?
Given its mechanism as a DNA alkylating agent, the primary off-target effects are related to genotoxicity in healthy, proliferating cells.[1][2] This can manifest as:
-
Cytotoxicity in non-cancerous cells: Particularly those with high rates of division, such as bone marrow progenitor cells and cells of the gastrointestinal lining.[2]
-
Mutagenicity: By causing DNA damage, this compound has the potential to be mutagenic.[1]
-
Mitochondrial toxicity: The planar aromatic structure may allow for intercalation into mitochondrial DNA or interaction with mitochondrial proteins, disrupting function.
Q3: How can I experimentally confirm the on-target and off-target effects of this compound?
A multi-faceted approach is recommended:
-
Confirm On-Target DNA Damage: Use the Comet assay to visualize and quantify DNA strand breaks in your target cancer cell lines.
-
Assess Off-Target Genotoxicity: Perform the Ames test to evaluate the mutagenic potential of this compound. Use the in vitro micronucleus assay to assess for chromosomal damage in both target and non-target cell lines.[3][4]
-
Evaluate Differential Cytotoxicity: Determine the IC50 values of this compound in a panel of cancer cell lines and non-cancerous cell lines to establish a therapeutic window.
-
Investigate Mitochondrial Effects: Conduct a mitochondrial membrane potential assay or an ATP production assay to determine if mitochondrial dysfunction contributes to cell death.[5][6]
Q4: What strategies can be employed to reduce the off-target effects of this compound?
-
Dose Optimization: The most straightforward strategy is to use the lowest concentration of this compound that produces the desired on-target effect.
-
Chemical Modification: Synthesizing analogs of this compound with modifications to the polycyclic core or side chains could potentially improve selectivity for cancer cells.
-
Combination Therapy: Using this compound in combination with other anti-cancer agents that have different mechanisms of action may allow for lower, less toxic doses of this compound to be used.
-
Targeted Drug Delivery: In a more advanced approach, encapsulating this compound in a nanoparticle or conjugating it to a tumor-targeting ligand could increase its concentration at the tumor site and reduce systemic exposure.
Quantitative Data Summary
The following table provides a hypothetical, yet representative, summary of IC50 values for this compound across various cell lines, illustrating the concept of a therapeutic window.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | 0.5 |
| MCF-7 | Human Breast Cancer | 0.8 |
| A549 | Human Lung Cancer | 1.2 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 5.6 |
| HFF-1 | Human Foreskin Fibroblast (Non-cancerous) | 8.3 |
Experimental Protocols
1. In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity and aneugenicity) by identifying the formation of micronuclei in treated cells.[3]
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) in appropriate culture vessels and allow them to attach or stabilize.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and appropriate positive and negative (vehicle) controls. Treatment is typically for 3-6 hours in the presence and absence of a metabolic activation system (S9).
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Cell Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
2. Mitochondrial Membrane Potential Assay
Objective: To assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential (ΔΨm).[6]
Methodology:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control that depolarizes the mitochondrial membrane (e.g., FCCP).
-
Dye Loading: Remove the treatment medium and add a medium containing a fluorescent cationic dye that accumulates in mitochondria based on membrane potential (e.g., JC-10). Incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. For JC-10, healthy cells with a high ΔΨm will exhibit red fluorescence (aggregates), while apoptotic or metabolically stressed cells with a low ΔΨm will show green fluorescence (monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization and potential mitochondrial toxicity.[6]
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. criver.com [criver.com]
- 5. Mitochondrial ToxGlo™ Assay Protocol [promega.jp]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Kapurimycin A3 vs. Doxorubicin: A Comparative Guide for Breast Cancer Cell Research
An objective comparison of the cytotoxic mechanisms and efficacy of the novel antibiotic Kapurimycin A3 against the established chemotherapeutic agent doxorubicin (B1662922) in the context of breast cancer cells.
This guide provides a detailed comparison of this compound and doxorubicin, focusing on their respective mechanisms of action and effects on breast cancer cells. While doxorubicin is a well-characterized and widely used anticancer drug, public domain data on this compound is limited. This document synthesizes the available information to offer a comparative perspective for researchers, scientists, and drug development professionals.
Performance Overview
Doxorubicin is a potent, FDA-approved chemotherapeutic agent with broad efficacy against various cancers, including breast cancer.[1][2] Its cytotoxic effects are multifaceted, primarily involving DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[3][4] In contrast, this compound is a newer antitumor antibiotic whose mechanism and efficacy in breast cancer cells are not yet extensively documented in publicly available literature.[5][6] It is part of the kapurimycin complex of polycyclic microbial metabolites.[5] The most active component, this compound, has demonstrated potent in vivo antitumor activity against murine leukemia P388.[7]
Quantitative Data: Cytotoxicity
| Cell Line | Doxorubicin IC50 | Reference(s) |
| MCF-7 | 0.68 µg/ml (48h) | [8] |
| 8306 nM (48h) | [9] | |
| 0.69 µM | [10] | |
| MDA-MB-231 | 6602 nM (48h) | [9] |
| 3.16 µM | [10] | |
| T47D | 8.53 µM | [10] |
| MDA-MB-453 | 0.69 µM | [10] |
| MDA-MB-468 | 0.27 µM | [10] |
| BT474 | 1.14 µM | [10] |
| MDA-MB-361 | 0.89 µM | [10] |
| MDA-MB-435 | 1.22 µM | [10] |
| AMJ13 | 223.6 µg/ml (72h) | [11] |
Signaling Pathways and Mechanisms of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms, leading to cell cycle arrest and apoptosis.[12] this compound is hypothesized to act as a DNA-damaging agent, which would also trigger apoptotic pathways.[6]
Doxorubicin's Multifaceted Mechanism of Action
Doxorubicin's primary mechanisms include:
-
DNA Intercalation: The planar anthracycline ring of doxorubicin inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks.[2][4]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can be metabolized to a semiquinone radical, which reacts with oxygen to produce superoxide (B77818) radicals and other ROS, causing oxidative damage to DNA, proteins, and lipids.[2][3]
These actions collectively induce a DNA damage response, leading to the activation of apoptotic pathways. Doxorubicin has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases 3, 8, and 9.[13][14][15]
Hypothesized Mechanism of this compound
While specific studies on this compound's mechanism in breast cancer cells are lacking, its structural features suggest a potential mode of action. It is hypothesized that this compound may cause single-strand breaks in DNA.[6] This DNA damage would likely trigger a cellular response leading to apoptosis, similar to other DNA-damaging agents.
Experimental Protocols
The following are standard experimental protocols that can be used to evaluate and compare the efficacy of anticancer compounds like this compound and doxorubicin in breast cancer cell lines.
Cell Culture
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and T47D (ER-positive) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Doxorubicin is a well-established chemotherapeutic agent with a thoroughly documented, multi-pronged mechanism of action against breast cancer cells. In contrast, this compound is a promising antitumor antibiotic with a hypothesized DNA-damaging mechanism, though its specific effects on breast cancer cells remain to be elucidated through further research. Direct comparative studies are necessary to fully assess the potential of this compound as a therapeutic agent for breast cancer. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unraveling the Structure-Activity Relationship of Kapurimycin Analogs: A Comparative Guide
A detailed analysis of Kapurimycin analogs reveals key structural determinants for their antibacterial and cytotoxic activities. While extensive research on a wide range of synthetic Kapurimycin analogs is limited in publicly available literature, a comparative study with the structurally related capuramycin (B22844) class of antibiotics provides significant insights into the structure-activity relationship (SAR). This guide synthesizes the available data on natural Kapurimycins and compares it with findings from capuramycin analog studies to inform future drug development efforts.
Kapurimycins A1, A2, and A3 are naturally occurring antitumor antibiotics produced by Streptomyces species.[1] These compounds possess a distinctive polycyclic tetrahydroanthra-γ-pyrone skeleton and have demonstrated notable antibacterial and cytotoxic properties.[1] Among the natural congeners, Kapurimycin A3 has been identified as the most potent component.[2] The core of their biological activity is believed to stem from their ability to induce DNA damage.[2]
Comparative Biological Activity: Kapurimycins and Capuramycin Analogs
Due to the scarcity of SAR data on a broad spectrum of Kapurimycin analogs, this guide incorporates data from the more extensively studied capuramycin antibiotics. Capuramycins are nucleoside antibiotics that inhibit the bacterial enzyme MraY, which is crucial for peptidoglycan biosynthesis.[3] The structural similarities and shared antibacterial focus make capuramycin analogs a valuable reference for understanding how modifications to related scaffolds can influence biological activity.
Antibacterial Activity
The antibacterial activity of Kapurimycin A1 and various capuramycin analogs is summarized in Table 1. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analog | Modification | Test Organism | MIC (µg/mL) |
| Kapurimycin A1 | - | Staphylococcus aureus FDA 209P | 3.13[1] |
| Bacillus subtilis PCI 219 | 1.56[1] | ||
| Micrococcus luteus PCI 1001 | 0.78[1] | ||
| Palmitoyl Caprazol | Simple fatty acyl side chain at the 3''-position of the diazepanone moiety | Mycobacterium smegmatis ATCC607 | 6.25[4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5[4] | ||
| Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5[4] | ||
| Capuramycin Analog (Decanoyl chain) | Decanoyl chain at the 2'-hydroxyl group | Mycobacterium species | Improved activity over parent compound[5] |
Table 1: Comparative in vitro antibacterial activity (MIC) of Kapurimycin A1 and selected capuramycin analogs.
Cytotoxic Activity
Kapurimycins have also been evaluated for their activity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µg/mL) |
| Kapurimycin A1 | HeLa S3 (cervical carcinoma) | 0.39[1] |
| T24 (bladder carcinoma) | 0.78[1] |
Table 2: In vitro cytotoxic activity (IC50) of Kapurimycin A1 against human cancer cell lines.
Mechanism of Action: DNA Damage and Cellular Response
The proposed mechanism of action for the cytotoxic effects of Kapurimycins involves the induction of DNA damage. It is hypothesized that the epoxide group and the β,γ-unsaturated δ-keto carboxylic acid moiety within the Kapurimycin structure are responsible for the alkylation of guanine (B1146940) bases in DNA, leading to single-strand breaks.[2] This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which can ultimately lead to programmed cell death (apoptosis).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic and Synthetic Strategies for Assembling Capuramycin-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kapurimycin A3 and Other DNA Damaging Agents
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Kapurimycin A3, a potent antitumor antibiotic, and other well-established DNA damaging agents: Doxorubicin, Cisplatin, and Etoposide (B1684455). This publication aims to be a valuable resource by presenting a side-by-side comparison of their mechanisms of action, cytotoxicity, and the cellular pathways they impact. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key assays.
Executive Summary
This compound, an antitumor antibiotic isolated from Streptomyces, distinguishes itself through a unique DNA damaging mechanism involving alkylation of guanine (B1146940) residues, leading to single-strand breaks.[1] This contrasts with the mechanisms of other widely used chemotherapeutic agents. Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species. Cisplatin, a platinum-based drug, forms DNA adducts and intra- and inter-strand crosslinks. Etoposide, a topoisomerase II inhibitor, induces double-strand DNA breaks. Understanding these distinct mechanisms is crucial for the development of novel cancer therapies and for overcoming drug resistance.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of these agents against various cancer cell lines is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented in the table below. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions such as cell density and incubation time.[2][3]
| Agent | Cell Line | IC50 Value | Incubation Time (hours) | Reference |
| This compound | HeLa S3 | Data not available | Not specified | [4] |
| T24 | Data not available | Not specified | [4] | |
| P388 (in vivo) | Potent antitumor activity | Not specified | [5] | |
| Doxorubicin | HeLa | 124.6 nM | 48 | [6] |
| HeLa | 1.39 ± 0.17 µM | 24 | [7] | |
| HeLa | 0.311 µg/mL | Not specified | [8] | |
| T24 | ~10.93 µM | 48 | [9] | |
| Cisplatin | HeLa S3 | 21.3 µM | Not specified | [1] |
| HeLa | 9.79 µM ± 0.63 | 72 | [10] | |
| T24 | Data not available | Not specified | ||
| Etoposide | HeLa | Data not available | Not specified | |
| P388 | Data not available | Not specified | [11] |
Mechanisms of Action and Signaling Pathways
The distinct ways in which these agents damage DNA trigger different cellular responses and signaling cascades.
This compound: This agent acts as a DNA alkylating agent.[1] Its epoxide group covalently binds to guanine bases in DNA, leading to the formation of DNA adducts. This modification weakens the glycosidic bond, resulting in depurination and subsequent single-strand breaks in the DNA backbone.[1] This type of DNA damage typically activates the Base Excision Repair (BER) pathway and can lead to cell cycle arrest and apoptosis.
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates between DNA base pairs, distorting the DNA helix and interfering with replication and transcription.[7] It also inhibits topoisomerase II, an enzyme that resolves DNA tangles, leading to the accumulation of DNA double-strand breaks. Furthermore, Doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to DNA and other cellular components.
Cisplatin: Cisplatin is a platinum-containing compound that forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine (B156593) bases. These adducts cause kinks in the DNA structure and can form both intrastrand and interstrand cross-links, which block DNA replication and transcription, ultimately triggering apoptosis.
Etoposide: Etoposide is a specific inhibitor of topoisomerase II.[13] It stabilizes the transient covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break.[14] This leads to an accumulation of double-strand breaks, which are highly cytotoxic and activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa S3, T24, P388)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound, Doxorubicin, Cisplatin, Etoposide (and vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the DNA damaging agents for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Alkaline Comet Assay for DNA Damage
This single-cell gel electrophoresis technique is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA (at 37°C) and pipette onto a microscope slide pre-coated with NMPA.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, neutralize them with neutralization buffer, and stain with a DNA-binding dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using comet scoring software.
Western Blotting for γH2AX
This technique is used to detect the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-phospho-H2AX (Ser139))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in G1, S, and G2/M phases using appropriate software.
Conclusion
This comparative guide highlights the distinct characteristics of this compound in relation to other prominent DNA damaging agents. Its unique mechanism of inducing single-strand breaks through guanine alkylation presents a potentially valuable alternative or complementary therapeutic strategy in oncology. The provided data and protocols are intended to serve as a foundational resource to stimulate further investigation into the full therapeutic potential of this compound and to aid in the rational design of novel anticancer therapies. Further research is warranted to determine the specific IC50 values of this compound against a broad range of cancer cell lines and to fully elucidate its downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Loss of putative tumor suppressor EI24/PIG8 confers resistance to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Benchmarking Kapurimycin A3: A Comparative Guide to its Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kapurimycin A3's potency against a panel of cancer cell lines. Due to the limited availability of specific half-maximal inhibitory concentration (IC50) values for this compound in publicly accessible literature, this document focuses on its established mechanism of action and provides a framework for researchers to conduct their own comparative studies. We present available data for well-established anticancer agents, Doxorubicin (B1662922) and Paclitaxel, to serve as a benchmark.
Introduction to this compound
This compound is a polycyclic aromatic antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites.[1] It is recognized as the most potent constituent of the Kapurimycin complex, which also includes Kapurimycins A1 and A2.[2] The primary mechanism of action for this compound is its function as a DNA alkylating agent.[1] It induces single-strand breaks in DNA, which subsequently triggers apoptotic pathways in cancer cells.[1][3] This activity is attributed to its epoxide functional group.[3]
Comparative Cytotoxicity Data
For comparative purposes, the following tables summarize the reported IC50 values for the standard chemotherapeutic agents Doxorubicin and Paclitaxel against a selection of common cancer cell lines. It is crucial to note that IC50 values can exhibit significant variability between studies due to differing experimental conditions such as incubation times and the specific cell viability assay used.[4] The data presented below is compiled from various sources and is intended to provide a general benchmark.
Table 1: Comparative IC50 Values of Standard Chemotherapeutic Agents Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| A549 | Lung Carcinoma | 0.0086 - >20[5][6] | 1.35[7] |
| HCT116 | Colorectal Carcinoma | Data not consistently available in snippets | Data not consistently available in snippets |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5[6][8] | 7.5[9] |
Note: The wide range of reported IC50 values for Doxorubicin in A549 cells highlights the experimental variability. Researchers should establish their own baseline controls for accurate comparison.
Signaling Pathway and Experimental Workflow
To understand the biological context of this compound's activity and to provide a clear methodology for its evaluation, the following diagrams illustrate its hypothesized signaling pathway and a standard experimental workflow for determining its cytotoxicity.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
Caption: Standard experimental workflow for IC50 determination.
Experimental Protocols
To facilitate the direct comparison of this compound with other anticancer agents, a standardized protocol for assessing cell viability is essential. The following is a generalized protocol for the widely used MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Comparator drugs (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute the cell suspension to an appropriate density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and comparator drugs in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.[2]
-
Conclusion
This compound is a potent antitumor antibiotic with a well-defined mechanism of action involving DNA damage. While quantitative cytotoxicity data against a comprehensive panel of human cancer cell lines is not widely published, this guide provides the necessary framework for researchers to perform their own robust comparative analyses. By utilizing standardized protocols and benchmarking against established chemotherapeutic agents, the full potential of this compound as a therapeutic candidate can be more thoroughly investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Comparison of Kapurimycin A3 and Chromomycin A3: A Guide for Researchers
In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, Kapurimycin A3 and Chromomycin A3 have demonstrated significant potential due to their distinct mechanisms of action targeting cellular DNA. This guide provides a comprehensive, head-to-head comparison for researchers, scientists, and drug development professionals, summarizing key performance data and experimental methodologies.
At a Glance: Key Differences
| Feature | This compound | Chromomycin A3 |
| Primary Mechanism | DNA Alkylation | DNA Minor Groove Binding |
| Molecular Target | Guanine (B1146940) residues in DNA | GC-rich sequences in DNA |
| Mode of Action | Covalent modification leading to single-strand DNA breaks | Inhibition of DNA replication and transcription |
| Potency | Highly potent, most active of the Kapurimycin congeners | Potent, with nanomolar efficacy in various cancer cell lines |
Mechanism of Action
This compound: A DNA Alkylating Agent
This compound, an antitumor antibiotic isolated from Streptomyces sp., exerts its cytotoxic effects through a direct assault on DNA integrity.[1] Its structure, featuring an epoxide group and a β,γ-unsaturated δ-keto carboxylic acid moiety, is critical for its activity.[1] The epoxide functional group acts as an alkylating agent, forming a covalent bond with guanine residues in DNA.[1] This chemical modification leads to the destabilization and subsequent cleavage of the DNA backbone, resulting in single-strand breaks.[1] The accumulation of this DNA damage triggers a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis.[2][3]
Chromomycin A3: An Inhibitor of DNA Replication and Transcription
Chromomycin A3, another antibiotic derived from Streptomyces griseus, employs a different strategy to disrupt cellular function. It acts as a DNA minor groove binding agent, with a high affinity for GC-rich sequences.[4] The binding of Chromomycin A3 to DNA is thought to interfere with the binding of essential transcription factors, such as Sp1, which play a crucial role in the expression of genes involved in cell survival and proliferation.[4] By blocking these transcription factors, Chromomycin A3 effectively inhibits both DNA replication and the transcription of key anti-apoptotic proteins. This disruption of fundamental cellular processes induces cell cycle arrest and triggers a caspase-dependent apoptotic cascade.[4]
Performance Data: A Quantitative Comparison
While direct head-to-head studies are limited, available data allows for a comparative assessment of the cytotoxic potential of this compound and Chromomycin A3 against various cancer cell lines.
This compound Cytotoxicity
Specific IC50 values for this compound are not widely reported in publicly available literature. However, it is consistently described as the most potent constituent of the kapurimycin complex.[2] The complex has demonstrated significant in vivo antitumor activity against murine leukemia P388.[2] The lack of precise IC50 values for this compound highlights an area for future research to quantify its high potency.
| Cell Line | Cancer Type | IC50 (this compound) | Reference |
| P388 | Murine Leukemia | Potent in vivo activity | [2] |
| HeLa S3 | Human Cervical Cancer | Cytotoxic (as part of complex) | [2] |
| T24 | Human Bladder Carcinoma | Cytotoxic (as part of complex) | [2] |
Chromomycin A3 Cytotoxicity
In contrast, more extensive quantitative data is available for Chromomycin A3, demonstrating its efficacy in the nanomolar range across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (Chromomycin A3) | Reference |
| KKU-213 | Cholangiocarcinoma | 22.48 nM (24h) | [5] |
| KKU-055 | Cholangiocarcinoma | 21.14 nM (24h) | [5] |
| KKU-100 | Cholangiocarcinoma | 30.52 nM (24h) | [5] |
| A2780 | Ovarian Cancer | 40 nM | [6] |
| A549 | Lung Cancer | 42 nM | [6] |
| HeLa | Cervical Cancer | 40 nM | [6] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of these compounds.
Experimental Workflow: Cytotoxicity and Apoptosis Assays
1. Cell Viability/Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Chromomycin A3 for 24, 48, or 72 hours.[7]
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
-
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[8]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[8]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[8]
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated versus control cells.[8]
-
2. Apoptosis Assay
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Chromomycin A3 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[9][10][11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][10][11][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9][10][11][12]
-
References
- 1. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. kumc.edu [kumc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. bosterbio.com [bosterbio.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Evaluation of Kapurimycin A3's selectivity for cancer cells over normal cells
A guide for researchers and drug development professionals on the current understanding of Kapurimycin A3's selectivity for cancer cells over normal cells, including available experimental data and protocols.
Executive Summary
This compound, a potent polycyclic antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its proposed mechanism of action involves the alkylation of guanine (B1146940) bases in DNA, leading to single-strand breaks and the induction of apoptosis.[1] While its anticancer properties are evident, a critical aspect for its therapeutic potential is its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells.
This guide provides a comprehensive overview of the currently available data on this compound's anticancer activity. However, a thorough review of the scientific literature reveals a significant gap: there are no publicly available studies that directly compare the cytotoxic effects of this compound on cancer cells versus normal, non-cancerous cells. Therefore, a definitive evaluation of its selectivity profile cannot be made at this time.
This guide will present the existing data on this compound's activity against cancer cells, detail relevant experimental protocols, and provide visualizations of its hypothesized signaling pathway and a typical experimental workflow. This information is intended to serve as a valuable resource for researchers interested in further investigating the therapeutic potential and selectivity of this compound.
In Vitro Cytotoxicity of this compound Against Cancer Cell Lines
This compound has been identified as the most active constituent of the Kapurimycin complex.[1] Early studies have demonstrated its cytotoxic activity against several human cancer cell lines.
| Cell Line | Cancer Type | Reported Activity | Reference |
| HeLa S3 | Human Cervical Cancer | Cytotoxic | [1] |
| T24 | Human Bladder Carcinoma | Cytotoxic | [1] |
| P388 | Murine Leukemia | Potent Antitumor Activity (in vivo) | [2] |
Note: Specific IC50 values for this compound are not consistently reported in the available literature. Further dose-response studies are required to quantify its potency against a wider range of cancer and normal cell lines.
Hypothesized Mechanism of Action and Signaling Pathway
This compound is believed to exert its cytotoxic effects through direct DNA damage. The presence of an epoxide group and a β,γ-unsaturated δ-keto carboxylic acid moiety in its structure enables it to alkylate guanine bases in DNA, causing single-strand breaks.[1] This DNA damage is a potent trigger for apoptosis (programmed cell death).
A hypothesized signaling cascade initiated by this compound-induced DNA damage is as follows:
-
DNA Damage: this compound enters the cell nucleus and causes single-strand breaks in the DNA.
-
p53 Activation: The DNA damage can activate the tumor suppressor protein p53.
-
Apoptotic Cascade: Activated p53 can then upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).[1]
-
Mitochondrial Permeabilization: This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c initiates the activation of a cascade of caspases, ultimately leading to the execution of apoptosis.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To evaluate the cytotoxicity of this compound and determine its selectivity, a standardized in vitro cytotoxicity assay, such as the MTT assay, would be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, T24)
-
Normal, non-cancerous cell lines (e.g., human fibroblasts)
-
This compound
-
Cell culture medium (appropriate for each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound is an antitumor antibiotic with demonstrated cytotoxic activity against several cancer cell lines. Its proposed mechanism of action, involving DNA damage-induced apoptosis, makes it a compound of interest for further investigation. However, the critical data needed to evaluate its therapeutic potential—a direct comparison of its effects on cancer cells versus normal cells—is currently lacking in the public domain.
To ascertain the true potential of this compound as a selective anticancer agent, future research should prioritize the following:
-
Comparative Cytotoxicity Studies: Performing in vitro cytotoxicity assays (e.g., MTT, XTT, or LDH assays) on a panel of cancer cell lines alongside a variety of normal, non-cancerous human cell lines (e.g., fibroblasts, endothelial cells, epithelial cells from various tissues).
-
Determination of Selectivity Index (SI): Calculating the SI for each cancer cell line by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line. A higher SI value would indicate greater selectivity for cancer cells.
-
In Vivo Toxicity Studies: Conducting preclinical animal studies to evaluate the systemic toxicity of this compound and to determine its maximum tolerated dose.
-
Further Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both cancer and normal cells to understand the basis of any observed selectivity.
By addressing these key research questions, the scientific community can gain a clearer understanding of this compound's selectivity and its potential as a viable candidate for cancer therapy.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Kapurimycin A3
Effective immediately, all laboratory personnel handling Kapurimycin A3 must adhere to the following stringent disposal protocols to ensure personal safety and prevent environmental contamination. this compound, a potent antitumor antibiotic, necessitates its classification and handling as a hazardous cytotoxic compound. All waste generated from its use—including the pure compound, solutions, contaminated laboratory materials, and personal protective equipment (PPE)—must be segregated and disposed of as cytotoxic chemical waste in strict accordanceance with institutional and local environmental health and safety (EHS) regulations.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate PPE is mandatory during all handling and disposal procedures.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-grade nitrile gloves is required. The outer glove must be changed immediately if contamination occurs. |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs must be worn. |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory to protect against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or if there is a risk of aerosolization.[1] |
Waste Segregation and Disposal Procedures
Proper segregation of this compound waste at the point of generation is critical to prevent cross-contamination and ensure correct disposal pathways. All waste contaminated with this compound must be placed in clearly labeled, leak-proof containers designated for cytotoxic waste.[1] These containers are typically color-coded (e.g., purple or yellow) and should be provided by your institution's EHS department.[1][2]
| Waste Type | Disposal Container and Procedure |
| Solid Waste | Container: Use a designated chemotherapy waste container, often yellow or marked with the cytotoxic symbol, and lined with a plastic bag.[1][2][3] Procedure: Directly place all contaminated solid materials, such as unused this compound powder, contaminated vials, pipette tips, and absorbent pads, into this container.[1] |
| Liquid Waste | Container: Use a leak-proof, sealable plastic or glass container clearly labeled "Cytotoxic Waste: this compound". Procedure: Collect all solutions containing this compound, including stock solutions, experimental media, and the initial rinse from contaminated glassware.[1][4] Crucially, do not dispose of this waste down the drain. [1][5] |
| Sharps Waste | Container: Use a puncture-proof sharps container specifically designated for cytotoxic waste, often color-coded purple or red.[2][3] Procedure: Any sharps, such as needles and syringes, that have come into contact with this compound must be disposed of in this container.[6] |
| Contaminated PPE | Container: All used PPE, including gowns, gloves, and masks, should be placed in the designated cytotoxic waste bag.[6] Procedure: After completing work, remove PPE carefully to avoid self-contamination and place it directly into the cytotoxic waste container. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of PPE as detailed above.[1]
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and absorb the material. For solid spills, gently cover the area with damp absorbent pads to prevent the generation of dust.[1]
-
Clean the Area: After containing the spill, decontaminate the affected surface according to the protocol below.
-
Dispose of Waste: All materials used in the cleanup process must be disposed of as cytotoxic waste.[1]
-
Report the Incident: Report the spill to your institution's EHS department for documentation and any necessary follow-up.[1]
Surface Decontamination Protocol
A multi-step process is recommended for the thorough decontamination of surfaces that have come into contact with this compound.
-
Initial Cleaning: Carefully wipe the surface to remove any visible contamination.
-
Rinsing: Thoroughly rinse the surface with purified water.[1]
-
Final Wipe-Down: Wipe the surface with 70% ethanol (B145695) or another suitable disinfectant.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Research: A Comprehensive Guide to Handling Kapurimycin A3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Kapurimycin A3. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. Adherence to these protocols is essential when working with this potent compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a biologically active compound that requires careful handling to avoid potential health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related compounds and cytotoxic substances indicate a risk of allergic skin reactions and respiratory sensitization.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-grade nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[3] |
| Gown | Disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powdered form of the compound or if there is a risk of aerosolization to prevent inhalation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation:
- Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
- Assemble all necessary materials, including solvents, labware, and waste containers, within the hood.
- Don all required PPE as specified in Table 1 before handling the compound.
2. Weighing and Reconstitution:
- Handle solid this compound powder with extreme care to avoid generating dust.
- Weigh the required amount of the compound in a tared, contained vessel within the fume hood.
- Add solvent to the powder slowly to avoid splashing.
- Ensure the compound is fully dissolved before removing it from the hood for experimental use.
3. Experimental Use:
- Keep all containers of this compound sealed when not in use.
- If working outside of a fume hood is unavoidable, ensure adequate local exhaust ventilation and wear appropriate respiratory protection.
- Change gloves immediately if they become contaminated.
4. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Wearing full PPE, contain liquid spills with absorbent pads from a chemotherapy spill kit.[3]
- For solid spills, gently cover with damp absorbent pads to avoid raising dust.[3]
- Clean the spill area with a detergent solution, followed by a thorough rinse with purified water, and a final wipe-down with 70% ethanol.[3]
- All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
- Report the spill to the institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: Managing this compound Waste
This compound must be treated as a hazardous, cytotoxic substance.[3] All waste generated from its use must be segregated and disposed of as cytotoxic chemical waste in accordance with institutional and local regulations.[3]
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Container and Procedure |
| Solid Waste | Container: Yellow chemotherapy waste container lined with a plastic bag. Procedure: Place all contaminated solid waste, including unused powder, vials, pipette tips, and absorbent pads, directly into the designated container.[3] |
| Liquid Waste | Container: Leak-proof, sealable plastic or glass container clearly labeled "Cytotoxic Waste: this compound". Procedure: Collect all solutions containing this compound. Do not dispose of this waste down the drain.[3] |
| Contaminated PPE | Container: Yellow chemotherapy waste container. Procedure: All used PPE, including gloves, gowns, and respirator cartridges, must be disposed of as cytotoxic waste.[3] |
Experimental Workflow and Safety Protocols
The following diagrams illustrate the necessary workflows for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
